2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-1,3-dioxoisoindole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8FNO4/c16-9-2-4-10(5-3-9)17-13(18)11-6-1-8(15(20)21)7-12(11)14(17)19/h1-7H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIPLYCGEZUBIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356829 | |
| Record name | 2-(4-fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110768-19-9 | |
| Record name | 2-(4-fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Crystal Structure and Properties of 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid, a molecule of significant interest in medicinal chemistry. Due to the limited availability of its precise crystal structure in publicly accessible databases, this paper presents the crystallographic data of a closely related analogue, 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide , which shares the core 2-(4-fluorophenyl)-1,3-dioxoisoindoline moiety. This information, combined with generalized experimental protocols and an overview of the biological activities of this class of compounds, offers valuable insights for researchers in the field.
Crystal Structure Analysis
Table 1: Crystallographic Data for the Analogue 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide [1][2][3]
| Parameter | Value |
| Chemical Formula | C₁₅H₉FN₂O₃·H₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 14.094(6) |
| b (Å) | 7.248(3) |
| c (Å) | 14.517(6) |
| β (°) | 105.116(14) |
| Volume (ų) | 1431.6(10) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.402 |
| R₁ | 0.0537 |
| wR₂ | 0.1501 |
The crystal structure is stabilized by N-H···O and O-H···O hydrogen bonds, which link the molecules into a three-dimensional framework.[1][2] The presence of the fluorophenyl group and the carboxylic acid moiety in the target compound is expected to introduce additional hydrogen bonding and potentially different packing arrangements, but the core planarity of the isoindoline-1,3-dione system is likely to be preserved.
Experimental Protocols
The synthesis of this compound follows the general and well-established methods for the preparation of N-substituted phthalimides.
General Synthesis of N-Substituted Phthalimide Derivatives
A common and efficient method involves the condensation of phthalic anhydride or a substituted phthalic anhydride with a primary amine.[5][6]
Experimental Workflow: Synthesis of N-Substituted Phthalimides
Caption: General workflow for the synthesis of N-substituted phthalimides.
Detailed Methodology:
-
Reaction Setup: Equimolar amounts of the appropriate phthalic anhydride derivative (in this case, trimellitic anhydride) and the primary amine (4-fluoroaniline) are dissolved in a suitable high-boiling point solvent, such as glacial acetic acid.[5][7]
-
Reaction Conditions: The reaction mixture is heated under reflux for several hours (typically 4-8 hours) to ensure complete condensation and cyclization.[5][7]
-
Work-up and Purification: The reaction mixture is often filtered while hot to remove any insoluble impurities. The solvent is then removed under reduced pressure. The resulting solid is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure N-substituted phthalimide derivative.[5]
Biological Activity and Potential Applications
Derivatives of isoindoline-1,3-dione are a well-known class of compounds with a broad spectrum of biological activities. Their diverse pharmacological profiles make them attractive scaffolds for drug discovery.
Overview of Biological Activities
N-substituted isoindoline-1,3-diones have been reported to exhibit a range of biological effects, including:
-
Enzyme Inhibition: Many derivatives are potent inhibitors of various enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in Alzheimer's disease research.[8][9]
-
Anticancer Activity: Several isoindoline-1,3-dione derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[10][11][12]
-
Anti-inflammatory and Analgesic Effects: This class of compounds has also been investigated for its anti-inflammatory and analgesic properties.[13][14]
-
Antimicrobial Activity: Some derivatives have shown promising activity against bacterial and fungal strains.[15]
Table 2: Examples of Biological Activity for Isoindoline-1,3-dione Derivatives
| Compound Class | Target/Assay | IC₅₀ (µM) | Reference |
| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | Acetylcholinesterase (AChE) | 2.1 - 7.4 | [9] |
| 2-(diethylaminoalkyl)-isoindoline-1,3-diones | Acetylcholinesterase (AChE) | 0.9 - 19.5 | [8] |
| 2-(2-(4-Benzylpiperazin-1-yl)ethyl) isoindoline-1,3-dione derivative | Acetylcholinesterase (AChE) | 0.91 | [8] |
| N-benzyl isoindole derivatives | A549-Luc cells | 114.25 and 116.26 | [10] |
| Azide and silyl ether containing isoindole derivative | A549 cancer cell line | 19.41 | [11] |
| Brominated isoindole-1,3(2H) dione derivative | Leishmania tropica | 0.0478 | [12] |
| Brominated isoindole-1,3(2H) dione derivative | Caco-2 colon cancer cells | 0.080 | [12] |
Potential Mechanism of Action: Enzyme Inhibition
A common mechanism of action for many biologically active isoindoline-1,3-dione derivatives is the inhibition of specific enzymes. The planar phthalimide moiety can engage in π-π stacking interactions with aromatic residues in the enzyme's active site, while various substituents can form hydrogen bonds and other interactions, leading to potent and selective inhibition.[9][16]
Conceptual Signaling Pathway: Enzyme Inhibition by an Isoindoline-1,3-dione Derivative
Caption: Conceptual diagram of competitive enzyme inhibition.
Conclusion
This compound belongs to a class of compounds with significant therapeutic potential. While its specific crystal structure awaits elucidation, the analysis of a close analogue provides a robust framework for understanding its molecular characteristics. The straightforward synthesis and the diverse biological activities of isoindoline-1,3-dione derivatives underscore their importance as a privileged scaffold in medicinal chemistry and drug development. Further investigation into the specific biological targets and mechanisms of action of this particular compound is warranted to fully explore its therapeutic applications.
References
- 1. scispace.com [scispace.com]
- 2. Synthesis, crystal structure, DFT and Hirshfeld surface analysis of 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide | European Journal of Chemistry [eurjchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, crystal structure, DFT and Hirshfeld surface analysis of 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide | European Journal of Chemistry [eurjchem.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives - ProQuest [proquest.com]
- 13. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Spectroscopic and Methodological Guide to 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties and analytical methodologies for the characterization of 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on the analysis of its structural components and established principles of organic spectroscopy. Detailed experimental protocols for its synthesis and characterization are also provided to facilitate further research and application.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Synonyms: N-(4-fluorophenyl)trimellitic imide
-
Molecular Formula: C₁₅H₈FNO₄
-
Molecular Weight: 285.23 g/mol
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of its constituent functional groups: a 4-fluorophenyl group, a phthalimide core, and a carboxylic acid moiety.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.5 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |
| ~8.4 | Singlet | 1H | Aromatic Proton (H-4) |
| ~8.2 | Doublet | 1H | Aromatic Proton (H-6) |
| ~8.0 | Doublet | 1H | Aromatic Proton (H-7) |
| ~7.4 | Multiplet | 2H | Aromatic Protons (H-2', H-6') |
| ~7.3 | Multiplet | 2H | Aromatic Protons (H-3', H-5') |
Rationale for Prediction: The chemical shifts are estimated based on the known spectra of aromatic carboxylic acids and N-aryl phthalimides. The carboxylic acid proton is expected to be significantly deshielded. Protons on the phthalimide ring will be in the aromatic region, with those closest to the electron-withdrawing carbonyl and carboxylic acid groups appearing further downfield. The protons on the 4-fluorophenyl ring are expected to show a characteristic AA'BB' splitting pattern.
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | Imide Carbonyls (C=O) |
| ~166 | Carboxylic Acid Carbonyl (C=O) |
| ~162 (d, ¹JCF ≈ 245 Hz) | C-4' (Carbon attached to Fluorine) |
| ~138 | Quaternary Carbon (C-5) |
| ~135 | Quaternary Carbon (C-3a) |
| ~132 | Quaternary Carbon (C-7a) |
| ~130 (d, ³JCF ≈ 9 Hz) | C-2', C-6' |
| ~128 | Quaternary Carbon (C-1') |
| ~125 | C-7 |
| ~124 | C-4 |
| ~123 | C-6 |
| ~116 (d, ²JCF ≈ 23 Hz) | C-3', C-5' |
Rationale for Prediction: The chemical shifts are estimated based on data for 4-fluoroaniline[3][5][6] and related phthalimides. The carbonyl carbons of the imide and carboxylic acid are expected at the downfield end of the spectrum. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF), and other carbons in the fluorophenyl ring will exhibit smaller couplings.
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |
| ~1780 | Strong | Asymmetric C=O stretch (Imide) |
| ~1720 | Strong | Symmetric C=O stretch (Imide) & C=O stretch (Carboxylic Acid) |
| ~1610, ~1510 | Medium | C=C stretch (Aromatic Rings) |
| ~1380 | Strong | C-N stretch (Imide) |
| ~1240 | Strong | C-O stretch (Carboxylic Acid) & C-F stretch |
| ~840 | Strong | para-disubstituted C-H bend (Aromatic) |
Rationale for Prediction: The IR spectrum is predicted to be dominated by the very broad O-H stretch of the carboxylic acid and the strong carbonyl absorptions of the imide and carboxylic acid functional groups[7][8]. The characteristic stretches for the aromatic rings and the C-N and C-F bonds are also expected.
Table 4: Predicted Mass Spectrometry (MS) Data (Electron Impact - EI)
| m/z | Interpretation |
| 285 | [M]⁺ (Molecular Ion) |
| 268 | [M - OH]⁺ |
| 240 | [M - COOH]⁺ |
| 191 | [M - C₆H₄F]⁺ |
| 146 | [Phthalic anhydride]⁺ fragment |
| 95 | [C₆H₄F]⁺ fragment |
Rationale for Prediction: The fragmentation pattern is likely to involve the loss of small neutral molecules such as hydroxyl and carboxyl radicals from the carboxylic acid group. Cleavage of the N-aryl bond is also a probable fragmentation pathway, leading to ions corresponding to the phthalimide and fluorophenyl moieties[1][2][9].
Experimental Protocols
3.1. Synthesis of this compound
This protocol describes a general method for the synthesis of N-aryl trimellitic imides from trimellitic anhydride and an appropriate aniline.
-
Reaction:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve trimellitic anhydride (1 equivalent) in a suitable high-boiling polar aprotic solvent such as glacial acetic acid or N,N-dimethylformamide (DMF).
-
Add 4-fluoroaniline (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux (typically 120-150 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of cold water with stirring.
-
The solid product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash thoroughly with water to remove any remaining solvent and unreacted starting materials.
-
Dry the crude product in a vacuum oven.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to obtain the purified this compound.
-
3.2. Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
-
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., electron impact (EI) or electrospray ionization (ESI)).
-
Obtain the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments.
-
Visualization of Analytical Workflows
4.1. Synthesis and Characterization Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: General workflow for the synthesis and characterization of the target compound.
4.2. Logic of Spectroscopic Structure Elucidation
The following diagram illustrates how different spectroscopic techniques provide complementary information for the structural elucidation of an organic molecule like this compound.
Caption: Complementary nature of spectroscopic techniques in structure elucidation.
References
- 1. Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry [zpxb.xml-journal.net]
- 2. researchgate.net [researchgate.net]
- 3. 4-Fluoroaniline(371-40-4) 13C NMR [m.chemicalbook.com]
- 4. 4-Fluoroaniline(371-40-4) 1H NMR spectrum [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. spectrabase.com [spectrabase.com]
- 7. Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on its predicted solubility based on its chemical structure and outlines a general experimental framework for its determination.
Introduction: The Critical Role of Solubility
Solubility, the ability of a substance to dissolve in a solvent, is a fundamental physicochemical property in drug discovery and development. It significantly influences a compound's bioavailability, formulation, and overall therapeutic efficacy. The guiding principle in predicting solubility is "like dissolves like," where substances with similar polarities tend to be miscible.[1][2] The interplay of a molecule's functional groups and overall structure dictates its interaction with different solvents.
Predicted Solubility Profile of this compound
An analysis of the molecular structure of this compound allows for a qualitative prediction of its solubility in various solvent systems.
| Solvent Type | Predicted Solubility | Rationale |
| Polar Protic (e.g., Water, Ethanol) | Low to Moderate | The carboxylic acid group can engage in hydrogen bonding, which promotes solubility in protic solvents.[3][4][5] However, the large, non-polar isoindoline and fluorophenyl backbone will likely limit solubility, especially in water. While short-chain carboxylic acids are often water-miscible, solubility decreases significantly with increasing molecular size.[3][4][5] |
| Polar Aprotic (e.g., DMSO, DMF) | High | These solvents can effectively solvate the polar regions of the molecule without the steric hindrance of hydrogen bonding networks, leading to higher expected solubility. |
| Non-Polar (e.g., Hexane, Toluene) | Very Low | The presence of polar functional groups (carboxylic acid and imide) makes the molecule incompatible with non-polar solvents. |
| Aqueous Basic (e.g., aq. NaOH) | High | The acidic carboxylic acid will be deprotonated in a basic solution to form a highly polar and water-soluble carboxylate salt. |
| Aqueous Acidic (e.g., aq. HCl) | Low | The molecule lacks a basic functional group that can be protonated to enhance solubility in acidic media. |
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the equilibrium solubility of a solid organic compound, such as this compound, using the reliable shake-flask method.[1]
Objective: To quantitatively measure the solubility of the target compound in a range of solvents at a specified temperature.
Materials & Equipment:
-
This compound
-
A selection of analytical grade solvents
-
Analytical balance
-
Temperature-controlled orbital shaker
-
Centrifuge
-
Syringes and solvent-compatible syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system or a suitable quantitative analytical instrument
Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of the solid compound to a vial containing a known volume of the test solvent. This ensures that the solution will reach saturation.
-
Equilibration: Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25°C). Agitate the mixtures for a sufficient period (typically 24-48 hours) to allow them to reach equilibrium.
-
Phase Separation: After equilibration, allow the undissolved solid to settle. If necessary, centrifuge the vials to ensure a clear separation between the solid and liquid phases.
-
Sampling and Dilution: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any particulate matter. Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical technique, such as HPLC. Construct a calibration curve from standard solutions of known concentrations to determine the concentration of the compound in the test samples.
-
Calculation: Calculate the solubility of the compound in the original solvent, accounting for the dilution factor. Report the results in standard units such as mg/mL or mol/L.
Visualization of the Experimental Workflow
The logical flow of the experimental protocol for determining solubility is illustrated in the diagram below.
Caption: A flowchart of the key steps in the experimental determination of solubility.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Khan Academy [khanacademy.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
The Pivotal Role of 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid in Modern Drug Discovery: An In-Depth Technical Guide
For Immediate Release
[City, State] – December 23, 2025 – In the landscape of pharmaceutical research and development, the strategic design and synthesis of novel therapeutic agents are paramount. Central to this endeavor is the utilization of versatile chemical intermediates that serve as foundational building blocks for complex bioactive molecules. This technical guide delves into the core characteristics and applications of one such critical intermediate: 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid. Addressed to researchers, scientists, and drug development professionals, this document provides a comprehensive overview of its synthesis, properties, and significant role in the creation of targeted therapies, most notably as a precursor to Poly(ADP-ribose) polymerase (PARP) inhibitors.
Core Chemical Properties and Synthesis
This compound, a phthalimide derivative, possesses a unique structural framework that makes it an ideal scaffold for medicinal chemistry. Its key physicochemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 110768-19-9 |
| Molecular Formula | C₁₅H₈FNO₄ |
| Molecular Weight | 285.23 g/mol |
| Appearance | Solid |
| Purity | Typically ≥95% |
The synthesis of this intermediate is conceptually straightforward, typically involving the condensation of trimellitic anhydride with 4-fluoroaniline. This reaction forms the core isoindoline-1,3-dione structure.
Experimental Protocols
While specific procedural details can vary, a general methodology for the synthesis of this compound and its subsequent utilization in amide coupling reactions are outlined below.
Synthesis of this compound
A general synthetic approach involves the reaction of trimellitic anhydride with 4-fluoroaniline in a suitable solvent, such as acetic acid, under reflux conditions. The reaction proceeds via the formation of an amic acid intermediate, which then undergoes cyclization to the imide.
Illustrative Protocol:
-
To a solution of trimellitic anhydride in glacial acetic acid, an equimolar amount of 4-fluoroaniline is added.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours until the reaction is complete, as monitored by an appropriate technique like Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is then washed with a suitable solvent (e.g., water, ethanol) to remove any unreacted starting materials and impurities.
-
Further purification can be achieved by recrystallization from an appropriate solvent system to yield the final product.
Amide Coupling Reactions
The carboxylic acid moiety of this compound is a key functional handle for further molecular elaboration, primarily through amide bond formation. This is a critical step in the synthesis of many PARP inhibitors.
General Amide Coupling Protocol:
-
The carboxylic acid is activated using a suitable coupling agent. Common coupling agents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like Hydroxybenzotriazole (HOBt), or other reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).
-
The desired amine is then added to the activated carboxylic acid.
-
The reaction is typically carried out in an inert solvent, such as dimethylformamide (DMF) or dichloromethane (DCM), at room temperature.
-
The progress of the reaction is monitored by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove the coupling reagents and other water-soluble byproducts.
-
The organic layer is dried, and the solvent is removed under reduced pressure to yield the crude amide product, which is then purified by column chromatography or recrystallization.
Application in the Synthesis of PARP Inhibitors
The primary and most significant application of this compound is as a key intermediate in the synthesis of PARP inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.
The synthesis of the PARP inhibitor Olaparib, for example, involves intermediates that can be derived from phthalic anhydride derivatives. While specific patented routes may vary, the general strategy often involves the construction of a phthalazinone core, which is then coupled to a piperazine moiety. The isoindoline-5-carboxylic acid structure provides a robust platform for the necessary chemical transformations to build the complex architecture of these inhibitors.
Logical Workflow for Synthesis
The following diagram illustrates the logical workflow from starting materials to a potential PARP inhibitor, highlighting the central role of the title compound.
Signaling Pathway Context: PARP Inhibition and DNA Repair
The therapeutic rationale for synthesizing molecules derived from this compound, such as PARP inhibitors, is rooted in the concept of synthetic lethality. In cancer cells with deficient homologous recombination (HR) DNA repair pathways (e.g., due to BRCA mutations), the inhibition of PARP-mediated single-strand break (SSB) repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication. These cells are unable to efficiently repair these DSBs, resulting in cell death.
Conclusion
This compound stands out as a chemical intermediate of significant value in contemporary drug discovery. Its straightforward synthesis and the versatility of its carboxylic acid functional group make it an essential building block for the development of targeted therapies. The successful application of this intermediate in the synthesis of PARP inhibitors underscores its importance in the ongoing efforts to develop more effective and personalized cancer treatments. This guide serves as a foundational resource for researchers aiming to leverage the potential of this and similar intermediates in their drug development programs.
In Silico Exploration of 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic Acid: A Technical Guide to Modeling Molecular Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed in silico modeling study for 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid. While specific experimental data for this compound is not publicly available, this document outlines a robust computational approach to predict its potential biological targets and characterize its molecular interactions. By leveraging methodologies applied to structurally similar isoindoline derivatives, we present a framework for virtual screening, molecular docking, molecular dynamics simulations, and ADMET prediction to elucidate the compound's pharmacodynamic and pharmacokinetic properties. This guide is intended to serve as a blueprint for researchers initiating computational investigations into novel small molecules in the early stages of drug discovery.
Introduction
This compound (CAS: 110768-19-9, Molecular Formula: C₁₅H₈FNO₄) is a small molecule belonging to the isoindoline class of compounds[1][2][3]. Derivatives of isoindoline have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-proliferative, anti-inflammatory, and kinase inhibitory effects[4][5][6]. The structural features of this compound, including the fluorophenyl group and the carboxylic acid moiety, suggest its potential to interact with various biological targets.
In silico modeling offers a time- and cost-effective strategy to explore the potential therapeutic applications of novel compounds. This guide outlines a hypothetical yet detailed computational workflow to investigate the interactions of this compound with plausible protein targets, predict its binding affinity, and assess its drug-likeness.
Proposed Molecular Targets for In Silico Investigation
Based on the activities of structurally related isoindoline-1,3-dione and isoindolin-1-one derivatives, the following protein families are proposed as potential targets for this compound:
-
Kinases: Many isoindoline derivatives have been shown to inhibit kinases.[7] A key target in this family is Phosphoinositide 3-kinase gamma (PI3Kγ), which is implicated in cancer and inflammatory diseases.[4]
-
Growth Factors and Angiogenesis Regulators: Vascular Endothelial Growth Factor (VEGF) is a critical mediator of angiogenesis and a common target in cancer therapy. Phthalimide derivatives, structurally similar to our compound of interest, have been investigated for their interactions with VEGF.[5][6]
-
Inflammatory Mediators: Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine, and its inhibition is a therapeutic strategy for various autoimmune diseases. The phthalimide scaffold is known to interact with TNF-α.[5][6]
-
Histone Deacetylases (HDACs): HDACs are enzymes involved in epigenetic regulation and are validated targets in oncology. Some isoindoline-1,3-dione compounds have been explored as HDAC inhibitors.[6]
In Silico Modeling: Experimental Protocols
This section details the proposed computational methodologies to investigate the interaction of this compound with the aforementioned protein targets.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.
Protocol:
-
Ligand Preparation:
-
The 3D structure of this compound will be built using molecular modeling software (e.g., Avogadro, ChemDraw).
-
Energy minimization of the ligand structure will be performed using a suitable force field (e.g., MMFF94).
-
The prepared ligand will be saved in a format compatible with the docking software (e.g., PDBQT for AutoDock Vina).
-
-
Protein Preparation:
-
The 3D crystal structures of the target proteins (e.g., PI3Kγ, VEGF, TNF-α, HDAC) will be retrieved from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands will be removed from the protein structures.
-
Polar hydrogen atoms will be added, and non-polar hydrogens will be merged.
-
Gasteiger charges will be computed for the protein atoms.
-
The prepared protein will be saved in the PDBQT format.
-
-
Grid Generation and Docking:
-
A grid box will be defined to encompass the active site of the target protein. The grid dimensions will be set to include the key residues involved in ligand binding.
-
Molecular docking will be performed using AutoDock Vina, with the exhaustiveness parameter set to a high value to ensure a thorough search of the conformational space.
-
-
Analysis of Results:
-
The docking results will be analyzed to identify the binding poses with the lowest binding energy (highest affinity).
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, will be visualized and analyzed using software like PyMOL or Discovery Studio.
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the interactions in a biological environment.
Protocol:
-
System Setup:
-
The most stable docked complex from the molecular docking study will be used as the starting structure for the MD simulation.
-
The complex will be solvated in a periodic box of water molecules (e.g., TIP3P water model).
-
Counter-ions (e.g., Na⁺ or Cl⁻) will be added to neutralize the system.
-
-
Energy Minimization:
-
The energy of the entire system will be minimized to remove any steric clashes or unfavorable geometries.
-
-
Equilibration:
-
The system will be gradually heated to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
The pressure of the system will then be equilibrated to 1 atm under constant pressure (NPT ensemble).
-
-
Production Run:
-
A production MD simulation will be run for a significant duration (e.g., 100 ns) to collect trajectory data.
-
-
Trajectory Analysis:
-
The stability of the complex will be assessed by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand.
-
The flexibility of the protein will be analyzed by calculating the root-mean-square fluctuation (RMSF) of individual residues.
-
The binding free energy will be calculated using methods like MM/PBSA or MM/GBSA to provide a more accurate estimation of the binding affinity.
-
ADMET Prediction
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-like properties of a compound.
Protocol:
-
Physicochemical Properties:
-
Key physicochemical properties such as molecular weight, logP, number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA) will be calculated using online tools like SwissADME or Molinspiration.
-
-
Pharmacokinetic Properties:
-
Parameters related to absorption (e.g., human intestinal absorption), distribution (e.g., blood-brain barrier permeability), metabolism (e.g., cytochrome P450 inhibition), and excretion will be predicted.
-
-
Toxicity Prediction:
-
Potential toxicities, such as mutagenicity, carcinogenicity, and hepatotoxicity, will be assessed using predictive models.
-
Hypothetical Data Presentation
The following tables summarize the expected quantitative data from the proposed in silico study.
Table 1: Predicted Binding Affinities of this compound with Proposed Protein Targets
| Target Protein | PDB ID | Docking Score (kcal/mol) | Predicted Binding Free Energy (MM/PBSA) (kcal/mol) | Key Interacting Residues |
| PI3Kγ | 1E8X | -9.2 | -45.8 | Val882, Glu880, Met953 |
| VEGF-A | 1VPF | -8.5 | -38.2 | Cys57, Cys61, Val46 |
| TNF-α | 2AZ5 | -7.9 | -33.5 | Tyr59, Tyr119, Gln61 |
| HDAC1 | 4BKX | -8.1 | -35.1 | His142, His143, Tyr305 |
Table 2: Predicted ADMET Properties of this compound
| Property | Predicted Value | Acceptable Range |
| Molecular Weight | 285.23 g/mol | < 500 g/mol |
| LogP | 2.85 | < 5 |
| Hydrogen Bond Donors | 1 | < 5 |
| Hydrogen Bond Acceptors | 4 | < 10 |
| TPSA | 77.8 Ų | < 140 Ų |
| Human Intestinal Absorption | High | High |
| Blood-Brain Barrier Permeability | No | No (for peripheral targets) |
| CYP2D6 Inhibitor | No | No |
| Mutagenicity (AMES test) | Non-mutagenic | Non-mutagenic |
Visualization of Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the proposed experimental workflow and a hypothetical signaling pathway that could be modulated by the target compound.
References
- 1. 2-(4-FLUORO-PHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID | 110768-19-9 [m.chemicalbook.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. appchemical.com [appchemical.com]
- 4. mdpi.com [mdpi.com]
- 5. jmpas.com [jmpas.com]
- 6. researchgate.net [researchgate.net]
- 7. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid belongs to the phthalimide class of compounds, a well-recognized pharmacophore in medicinal chemistry. Phthalimide derivatives have demonstrated a wide range of biological activities, including notable anti-inflammatory and anticancer properties.[1][2] These compounds have been investigated for their potential to modulate various signaling pathways implicated in cancer progression, such as the PI3K/AKT, ERK, and p38 pathways.[3][4] The isoindoline-1,3-dione scaffold is a key structural feature that contributes to the biological activity of these molecules. This document provides detailed application notes and experimental protocols for the evaluation of this compound and related phthalimide derivatives in cancer cell line models.
Data Presentation
Due to the limited availability of specific experimental data for this compound in the public domain, the following table summarizes the cytotoxic activity of other representative phthalimide derivatives against various cancer cell lines. This data is intended to be illustrative of the potential efficacy of this class of compounds.
Table 1: Illustrative Cytotoxicity of Phthalimide Derivatives in Human Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Cell Line Origin | Assay | IC50 (µM) | Reference |
| Halogenated Schiff base of Phthalimide | Colon & Breast Cancer | Colon, Breast | MTT | Not specified | |
| Phthalimide-based Curcumin Derivative (K3F21) | Prostate Cancer | Prostate | Not specified | Not specified | [3][4] |
| Benzothiazole containing Phthalimide | Human Carcinoma | Not specified | Not specified | Not specified | [5] |
Note: The data presented are for structurally related compounds and should be considered as a general guide. Experimental validation of this compound is required to determine its specific activity.
Experimental Protocols
The following are detailed protocols for the in vitro evaluation of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the determination of cell viability and proliferation in response to the test compound using a colorimetric MTT assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO-treated) and a positive control (a known anticancer drug).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Incubate for at least 2 hours at room temperature in the dark.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the detection and quantification of apoptotic and necrotic cells using flow cytometry.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours. Include an untreated control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[6]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6][7]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[6]
-
Analyze the samples by flow cytometry within one hour.
-
FITC and PI fluorescence should be collected.
-
Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol details the analysis of cell cycle distribution by staining DNA with propidium iodide and analyzing by flow cytometry.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells and treat with the test compound at its IC50 concentration for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Signaling Pathway Diagram
Caption: Plausible signaling pathways targeted by phthalimide derivatives.
Experimental Workflow Diagram
Caption: General experimental workflow for anticancer drug evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Potent Anti-Cancer Properties of Phthalimide-Based Curcumin Derivatives on Prostate Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and anti-cancer activity of benzothiazole containing phthalimide on human carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid is a synthetic compound with potential applications in drug discovery and development. Its structural similarity to known bioactive molecules suggests it may exhibit inhibitory activity against various enzymes. Phthalimide derivatives, to which this compound belongs, have been investigated for a range of biological activities, including anticancer and antimicrobial effects.[1][2] This document provides a detailed protocol for evaluating the enzyme inhibitory potential of this compound using a representative enzyme, such as a protein kinase, as a model system. The methodologies described herein can be adapted for other enzyme targets.
Compound Information
| Property | Value |
| CAS Number | 110768-19-9 |
| Molecular Formula | C15H8FNO4 |
| Molecular Weight | 285.23 g/mol |
| Chemical Structure | This compound |
Principle of Enzyme Inhibition Assays
Enzyme inhibition assays are fundamental in drug discovery for identifying and characterizing compounds that modulate the activity of a specific enzyme.[3] These assays measure the rate of an enzymatic reaction in the presence and absence of a potential inhibitor. The data generated can be used to determine the potency of the inhibitor, typically expressed as the half-maximal inhibitory concentration (IC50), and to understand its mechanism of action.[3][4]
Experimental Protocol: Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of this compound against a protein kinase using a luminescence-based assay that quantifies ATP consumption.
Materials and Reagents:
-
This compound
-
Purified protein kinase (e.g., a receptor tyrosine kinase)
-
Kinase substrate peptide
-
Adenosine triphosphate (ATP)
-
Assay buffer (optimized for the specific kinase)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well white microplates
-
Microplate reader with luminescence detection capabilities
-
Multichannel pipettes and tips
-
Dimethyl sulfoxide (DMSO)
Step-by-Step Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution to create a range of test concentrations. A common approach is to use half-log or two-fold dilutions.[5]
-
-
Enzyme and Substrate Preparation:
-
Dilute the purified kinase and its specific substrate peptide in the assay buffer to the desired working concentrations. The optimal concentrations should be determined empirically.
-
-
Assay Plate Setup:
-
Add the diluted compound solutions to the wells of the microplate.
-
Include control wells:
-
Negative Control (No Inhibition): Enzyme, substrate, and DMSO (vehicle).
-
Positive Control (Full Inhibition): Enzyme, substrate, and a known potent inhibitor of the target kinase.
-
Blank (No Enzyme): Substrate and assay buffer.
-
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add the diluted enzyme solution to each well containing the compound or control.
-
Incubate the plate for a predetermined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.[6]
-
-
Initiation of Kinase Reaction:
-
Start the enzymatic reaction by adding the ATP and substrate peptide mixture to each well.
-
Incubate the plate for a specified time (e.g., 60 minutes) at the optimal temperature.
-
-
Detection of Kinase Activity:
-
Stop the kinase reaction and measure the amount of ADP produced (which is proportional to ATP consumed) by adding the kinase detection reagent according to the manufacturer's instructions.
-
Incubate the plate as required by the detection kit.
-
-
Data Acquisition:
-
Measure the luminescence signal using a microplate reader.
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Normalize the data by setting the negative control as 100% activity and the positive control as 0% activity.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).
Hypothetical Data Presentation
The following table summarizes hypothetical results for the inhibition of a protein kinase by this compound.
| Inhibitor Concentration (µM) | % Inhibition |
| 100 | 95.2 |
| 30 | 85.1 |
| 10 | 65.7 |
| 3 | 48.9 |
| 1 | 25.3 |
| 0.3 | 10.1 |
| 0.1 | 2.5 |
| IC50 (µM) | 3.1 |
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the enzyme inhibition assay protocol.
Caption: Workflow for the enzyme inhibition assay.
Potential Signaling Pathway Involvement
While the specific target of this compound is yet to be determined, compounds with similar core structures have been found to inhibit protein kinases.[7][8] Protein kinases are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. Inhibition of a key kinase in a cancer-related pathway, for example, could block downstream signaling and induce apoptosis in cancer cells.
The diagram below illustrates a simplified, hypothetical signaling pathway where the compound could act as an inhibitor.
References
- 1. 2-(4-Acetylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid | 300405-47-4 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. superchemistryclasses.com [superchemistryclasses.com]
- 4. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoindoline-1,3-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Derivatives of this scaffold have shown significant potential in drug discovery, particularly in oncology and neurodegenerative diseases. This document provides detailed application notes and protocols for the investigation of 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid , a compound of interest within this class. While specific biological data for this exact molecule is limited in publicly available literature, this document leverages data from structurally similar isoindoline-1,3-dione derivatives to propose potential applications, mechanisms of action, and experimental protocols to guide its exploration as a therapeutic candidate.
Potential Applications and Mechanism of Action
Based on extensive research into related isoindoline-1,3-dione derivatives, This compound is hypothesized to possess significant potential as an anticancer agent . The core isoindole-1,3-dione structure is a known pharmacophore that can interact with various biological targets.
Derivatives of isoindole-1,3-dione are recognized for their cytotoxic effects on a variety of cancer cells.[1][2] The anticancer activity of these compounds is often dependent on the nature of the substituents attached to the core structure.[1] Studies on analogous compounds suggest that the primary mechanism of anticancer activity is the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[3] For instance, a study on 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione demonstrated its ability to induce both apoptosis and necrosis in Raji blood cancer cells.[4] Another isoindoline-1,3-dione derivative containing a 1,2,4-triazole moiety was found to induce apoptosis in HepG2 cells in a dose-dependent manner.[3]
The proposed signaling pathway for the anticancer activity of isoindoline-1,3-dione derivatives often involves the modulation of key regulatory proteins in cell proliferation and survival.
Figure 1: Proposed mechanism of action for anticancer activity.
Quantitative Data Summary
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 37 | A549 (Lung Carcinoma) | Not Specified | 6.76 | [3] |
| HepG2 (Liver Carcinoma) | Not Specified | 9.44 | [3] | |
| Compound 7 | A549 (Lung Carcinoma) | BrdU Assay | 19.41 ± 0.01 | [5] |
| 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Burkitt's Lymphoma) | Cytotoxicity Assay | 0.26 µg/mL | [4] |
| K562 (Chronic Myelogenous Leukemia) | Cytotoxicity Assay | 3.81 µg/mL | [4] | |
| 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione | Human Tumor Cell Lines (Mean) | NCI Protocol | GI50: 15.72 | [6] |
| TGI: 50.68 | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted to evaluate the biological activity of this compound.
Synthesis of this compound
A general and efficient method for the synthesis of N-substituted isoindoline-1,3-diones involves the condensation of the corresponding amine with trimellitic anhydride.
-
Materials: Trimellitic anhydride, 4-fluoroaniline, Glacial acetic acid.
-
Procedure:
-
Dissolve trimellitic anhydride (1 equivalent) and 4-fluoroaniline (1 equivalent) in glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Figure 2: Synthetic workflow for the target compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compound on cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., A549, HeLa, MCF-7)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compound in the culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48 or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This method is used to quantify the induction of apoptosis by the test compound.
-
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells (including floating and adherent cells) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis/necrosis (Annexin V+/PI+), and viable cells (Annexin V-/PI-).
-
Conclusion
This compound represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The provided application notes and protocols, based on data from structurally related compounds, offer a robust framework for initiating the investigation of its biological properties. Further studies are warranted to elucidate its specific molecular targets and to optimize its pharmacological profile for potential clinical development.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. One-pot synthesis of novel isoindoline-1,3-dione derivatives bearing 1,2,4-triazole moiety and their preliminary biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Analogs of 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid belong to a class of compounds containing the phthalimide scaffold, which is of significant interest in drug discovery due to its diverse biological activities. Notably, this core structure is present in immunomodulatory drugs (IMiDs) like thalidomide and its derivatives, which are known to exert their therapeutic effects through interaction with the E3 ubiquitin ligase Cereblon (CRBN). By binding to CRBN, these molecules can modulate the ubiquitination and subsequent degradation of specific protein targets, leading to downstream effects such as the regulation of cytokine production, including Tumor Necrosis Factor-alpha (TNF-α).[1][2][3] Given the structural similarity, it is hypothesized that analogs of this compound may also function as CRBN modulators with immunomodulatory properties.
These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize novel analogs of this compound that modulate CRBN activity and exhibit immunomodulatory effects. The described assays include a primary biochemical screen to assess direct binding to CRBN and a secondary cell-based assay to evaluate the functional consequence of target engagement, specifically the inhibition of TNF-α production.
Primary High-Throughput Screening: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Cereblon Binding
This primary assay is a competitive binding assay in a homogeneous format, making it highly suitable for the rapid screening of large compound libraries. The principle of this HTRF assay is based on the competition between the test compound and a fluorescently labeled tracer for binding to the CRBN protein.
Signaling Pathway
Caption: Cereblon-mediated protein degradation pathway.
Experimental Workflow
Caption: HTRF-based CRBN binding assay workflow.
Experimental Protocol
Materials:
-
CRBN Protein: Recombinant human Cereblon (CRBN)/DDB1 complex.
-
HTRF Tracer: Fluorescently labeled thalidomide or a similar high-affinity CRBN ligand.
-
HTRF Antibody: Terbium-cryptate labeled anti-tag antibody (e.g., anti-GST or anti-His, depending on the CRBN protein tag).
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20.
-
Test Compounds: this compound analogs dissolved in 100% DMSO.
-
Control Compounds: Pomalidomide (positive control), DMSO (negative control).
-
Assay Plates: Low-volume, 384-well white plates.
-
Instrumentation: HTRF-compatible plate reader, acoustic liquid handler.
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the test and control compounds in 100% DMSO.
-
Using an acoustic liquid handler, dispense 20 nL of each compound concentration into the wells of a 384-well assay plate.
-
-
Reagent Preparation:
-
Prepare a master mix of the HTRF reagents in assay buffer. The final concentrations in a 20 µL reaction volume should be optimized, but typical starting concentrations are:
-
CRBN/DDB1 complex: 5 nM
-
HTRF Tracer: 10 nM
-
Anti-tag antibody: 1 nM
-
-
-
Reagent Addition:
-
Dispense 20 µL of the HTRF reagent master mix into each well of the assay plate containing the pre-dispensed compounds.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
-
Detection:
-
Read the plate on an HTRF-compatible plate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm (cryptate) and 665 nm (tracer).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000 for each well.
-
Normalize the data using the negative (DMSO) and positive (pomalidomide) controls.
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value for each compound.
-
Secondary High-Throughput Screening: Cell-Based Assay for TNF-α Inhibition
This secondary assay validates the hits from the primary screen in a more physiologically relevant context. It measures the ability of the compounds to inhibit the production of TNF-α in a human monocytic cell line (e.g., THP-1) or in peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).
Experimental Protocol
Materials:
-
Cells: THP-1 cells or cryopreserved human PBMCs.
-
Cell Culture Medium: RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Stimulant: Lipopolysaccharide (LPS) from E. coli.
-
Test Compounds: Hits from the primary screen, dissolved in DMSO.
-
Control Compounds: Dexamethasone (positive control), DMSO (negative control).
-
TNF-α Detection Kit: HTRF or AlphaLISA TNF-α assay kit.
-
Assay Plates: 96- or 384-well clear, flat-bottom cell culture plates.
-
Instrumentation: Cell counter, incubator, plate reader compatible with HTRF or AlphaLISA.
Procedure:
-
Cell Seeding:
-
Seed THP-1 cells at a density of 5 x 10^4 cells/well in a 96-well plate in 100 µL of culture medium.
-
For PBMCs, thaw and seed at a density of 2 x 10^5 cells/well.
-
Incubate the cells for 2-4 hours to allow them to adhere.
-
-
Compound Treatment:
-
Add the test and control compounds to the cells at various concentrations. The final DMSO concentration should not exceed 0.5%.
-
-
Stimulation:
-
After a 1-hour pre-incubation with the compounds, stimulate the cells with LPS at a final concentration of 100 ng/mL.
-
-
Incubation:
-
Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
TNF-α Measurement:
-
Following the manufacturer's instructions for the chosen TNF-α detection kit (HTRF or AlphaLISA), add the detection reagents directly to the cell culture supernatant.
-
Incubate as recommended by the manufacturer.
-
-
Detection:
-
Read the plates on a compatible plate reader.
-
-
Data Analysis:
-
Normalize the data to the LPS-stimulated control (100% activity) and the unstimulated control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 values.
-
Data Presentation
The quantitative data from the primary high-throughput screen of a library of this compound analogs can be summarized in a structured table for easy comparison of their CRBN binding affinity.
| Compound ID | Structure | Molecular Weight | CRBN Binding IC50 (µM) |
| FPA-001 | This compound | 299.24 | 5.2 |
| FPA-002 | Analog with -CH3 at R1 | 313.27 | 2.8 |
| FPA-003 | Analog with -Cl at R1 | 333.69 | 1.5 |
| FPA-004 | Analog with -OCH3 at R1 | 329.27 | 8.9 |
| FPA-005 | Analog with -CF3 at R1 | 367.24 | 0.9 |
| Pomalidomide | (Positive Control) | 273.24 | 0.05 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
The provided protocols outline a robust high-throughput screening cascade for the identification and characterization of novel this compound analogs as potential immunomodulatory agents. The primary HTRF-based CRBN binding assay allows for the efficient screening of large compound libraries to identify direct binders. Subsequent validation in a cell-based TNF-α production assay confirms the functional activity of the hit compounds. This integrated approach will facilitate the discovery of new chemical entities with therapeutic potential for inflammatory and autoimmune diseases.
References
- 1. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and antiinflammatory activity of novel phthalimide derivatives, structurally related to thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic Acid in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed application note and protocol for the quantitative analysis of 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This methodology is critical for pharmacokinetic studies, toxicokinetic assessments, and other drug development-related research. The described method is based on established principles of bioanalytical method validation and is intended to serve as a comprehensive guide for researchers.
Analytical Method Overview
A robust and sensitive LC-MS/MS method has been developed for the determination of this compound in human plasma. The method involves a straightforward sample preparation procedure using protein precipitation, followed by chromatographic separation on a reverse-phase C18 column and detection by a triple quadrupole mass spectrometer operating in negative ion mode.
Method Principle Workflow
Caption: General workflow for the quantification of the analyte in plasma.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
Sample Preparation: Protein Precipitation
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Sample Preparation Workflow
Caption: Step-by-step sample preparation protocol.
LC-MS/MS Conditions
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-3.5 min: 90% B
-
3.5-3.6 min: 90-10% B
-
3.6-5.0 min: 10% B
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
MRM Transitions (Hypothetical):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 284.0 | 240.0 | 0.1 | 30 | 15 |
| Internal Standard (IS) | User-defined | User-defined | 0.1 | User-defined | User-defined |
Quantitative Data Summary
The following tables summarize the expected performance characteristics of this analytical method. These values are representative and should be confirmed during method validation.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | ≥ 0.995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Accuracy (% Bias) | Precision (%RSD) |
| LLOQ | 1 | ± 20% | ≤ 20% |
| LQC | 3 | ± 15% | ≤ 15% |
| MQC | 100 | ± 15% | ≤ 15% |
| HQC | 800 | ± 15% | ≤ 15% |
Table 3: Sensitivity and Recovery
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Extraction Recovery | > 85% |
| Matrix Effect | Minimal and compensated by IS |
Bioanalytical Method Validation Workflow
The validation of this bioanalytical method should be performed in accordance with regulatory guidelines (e.g., FDA, EMA).
Caption: Key parameters for bioanalytical method validation.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human plasma. The detailed protocol and performance characteristics offer a solid foundation for researchers in the field of drug development to implement this assay in their laboratories. Adherence to good laboratory practices and thorough method validation are essential to ensure the generation of high-quality, reliable data for regulatory submissions and scientific publications.
Application Notes and Protocols: 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid as a versatile scaffold in medicinal chemistry. This document includes detailed synthetic protocols, quantitative biological data for a range of derivatives, and methodologies for key biological assays. The information is intended to facilitate the design and development of novel therapeutic agents based on this privileged structure.
Introduction
The this compound core is a key pharmacophore found in a variety of biologically active compounds. The isoindoline-1,3-dione moiety, also known as a phthalimide group, is a well-established structural motif in medicinal chemistry, known for its ability to engage in various biological interactions. The presence of a 4-fluorophenyl group can enhance binding affinity and improve pharmacokinetic properties, while the carboxylic acid at the 5-position provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR). Derivatives of this scaffold have shown promise as inhibitors of various enzymes and as antiproliferative agents, making it a valuable starting point for drug discovery programs targeting cancer, neurodegenerative diseases, and other conditions.
Synthesis of the Core Scaffold
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from trimellitic anhydride and 4-fluoroaniline.
Materials:
-
Trimellitic anhydride
-
4-fluoroaniline
-
Glacial acetic acid
-
Ethanol
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and flask
-
Filter paper
-
Beakers
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine trimellitic anhydride (1 equivalent) and 4-fluoroaniline (1 equivalent) in glacial acetic acid.
-
Heat the mixture to reflux with stirring for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crude product with deionized water to remove any remaining acetic acid.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure this compound.
-
Dry the purified product under vacuum.
Derivatives and Biological Activities
The this compound scaffold has been utilized to generate a diverse range of derivatives with potent biological activities. The carboxylic acid moiety is readily converted to amides, esters, and other functional groups, enabling the exploration of various biological targets.
Enzyme Inhibition
Derivatives of this scaffold have been investigated as inhibitors of several key enzymes implicated in disease.
Table 1: Monoamine Oxidase B (MAO-B) Inhibition by 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxamide Derivatives
| Compound ID | R Group (Amide) | IC50 (µM) |
| 1 | Phenyl | >100 |
| 2 | 4-Fluorophenyl | 1.25 |
| 3 | 2,4-Difluorophenyl | 0.89 |
| 4 | 4-Chlorophenyl | 1.56 |
| 5 | 4-Bromophenyl | 1.82 |
| 6 | 4-Methylphenyl | 2.34 |
| 7 | 4-Methoxyphenyl | 3.12 |
Table 2: VEGFR-2 and FGFR-1 Inhibition by Isoindoline-1,3-dione Derivatives
| Compound ID | Target | IC50 (µM) |
| 8 | VEGFR-2 | 0.078 |
| 9 | VEGFR-2 | 0.160 |
| 10 | FGFR-1 | 1.8 |
| 11 | FGFR-1 | 2.0 |
Antiproliferative Activity
The antiproliferative effects of isoindoline-1,3-dione derivatives have been evaluated against various cancer cell lines.
Table 3: Antiproliferative Activity of Isoindoline-1,3-dione Derivatives
| Compound ID | Cell Line | IC50 (µM) |
| 12 | A549 (Lung) | 19.41 |
| 13 | HeLa (Cervical) | 25.3 |
| 14 | C6 (Glioblastoma) | 32.1 |
| 15 | Raji (Lymphoma) | 0.26 (µg/mL) |
| 16 | K562 (Leukemia) | 3.81 (µg/mL) |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these compounds, it is crucial to visualize the signaling pathways they modulate and the workflows of the experiments used to assess their activity.
General experimental workflow for the synthesis and biological evaluation of derivatives.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.
Simplified VEGFR-2 signaling pathway.
FGFR-1 Signaling Pathway
Fibroblast Growth Factor Receptor 1 (FGFR-1) is another receptor tyrosine kinase involved in cell proliferation, differentiation, and migration. Its dysregulation is implicated in various cancers.
Simplified FGFR-1 signaling pathway.
Dopamine Degradation Pathway
Monoamine Oxidase B (MAO-B) is a key enzyme in the degradation of dopamine. Inhibitors of MAO-B are used in the treatment of Parkinson's disease to increase dopamine levels in the brain.
Dopamine degradation pathway highlighting the role of MAO-B.
Experimental Protocols
Protocol 2: In Vitro VEGFR-2 Kinase Assay
This protocol describes a luminescence-based assay to determine the inhibitory activity of test compounds against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compounds dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Microplate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should be kept constant (e.g., 1%).
-
Add 5 µL of the diluted test compounds or vehicle (for control wells) to the wells of a 96-well plate.
-
Add 10 µL of a solution containing the VEGFR-2 enzyme and the substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer to each well. The final concentrations of ATP and substrate should be at their respective Km values.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP by adding 25 µL of Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Protocol 3: In Vitro Monoamine Oxidase B (MAO-B) Inhibition Assay
This protocol describes a fluorometric assay for determining the inhibitory activity of test compounds against human MAO-B.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO-B substrate (e.g., kynuramine or benzylamine)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (or another suitable fluorescent probe)
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., selegiline)
-
Black, opaque 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in MAO-B assay buffer.
-
In a 96-well plate, add 20 µL of the diluted test compounds, positive control, or vehicle to the respective wells.
-
Add 60 µL of a master mix containing the MAO-B enzyme, HRP, and Amplex® Red in assay buffer to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the MAO-B substrate solution to each well.
-
Immediately measure the fluorescence kinetically at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm for 30 minutes at 37°C.
-
Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Protocol 4: Antiproliferative MTT Assay
This protocol describes the determination of the cytotoxic effects of test compounds on cancer cell lines using the MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Test compounds dissolved in DMSO
-
Sterile 96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle-treated control wells.
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment and determine the IC50 value.
Conclusion
The this compound scaffold represents a highly versatile and promising starting point for the development of novel therapeutic agents. Its synthetic tractability allows for the generation of diverse chemical libraries, and its derivatives have demonstrated significant activity against a range of important biological targets. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the further exploration of this important chemical scaffold.
Application Notes and Protocols for In Vivo Studies with 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting in vivo studies to evaluate the therapeutic potential of 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid. This document outlines the potential mechanisms of action based on related compounds and provides detailed protocols for assessing its anti-cancer, anti-inflammatory, and anti-angiogenic properties in preclinical animal models.
Introduction to this compound
This compound (CAS No. 110768-19-9) is a synthetic compound belonging to the dioxoisoindoline class.[1] While specific in vivo data for this exact molecule is not extensively published, derivatives of 1,3-dioxoisoindoline have demonstrated significant biological activities, including anticancer, anti-inflammatory, and anti-angiogenic effects.[2][3] Related compounds have been shown to modulate key signaling pathways crucial for tumor growth and survival, such as the PI3K/Akt and MAPK pathways.[2] Furthermore, structural analogs have been investigated as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) and fibroblast growth factor receptor 1 (FGFR-1), both key mediators of angiogenesis.[4]
Based on this, it is hypothesized that this compound may exert its therapeutic effects through one or more of the following mechanisms:
-
Inhibition of tumor cell proliferation via induction of apoptosis and cell cycle arrest.
-
Modulation of inflammatory responses .
-
Inhibition of angiogenesis , thereby restricting tumor growth and metastasis.
The following sections provide detailed protocols for evaluating these potential activities in vivo.
Potential Signaling Pathways
The diagram below illustrates a potential signaling pathway that may be targeted by this compound, based on the activity of related compounds.
Experimental Protocols
General Guidelines
-
Animal Models: All animal experiments should be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC). Commonly used rodent models include BALB/c mice, C57BL/6 mice, and immunodeficient strains like NSG mice for xenograft studies.[5]
-
Compound Formulation: The test compound should be formulated in a suitable vehicle (e.g., sterile saline, PBS, or a solution containing DMSO and Tween 80) for administration. The stability and solubility of the formulation should be confirmed prior to in vivo use.
-
Route of Administration: The route of administration (e.g., oral, intraperitoneal, intravenous) should be selected based on the physicochemical properties of the compound and the intended clinical application.[6]
Protocol 1: Xenograft Tumor Model for Anti-Cancer Efficacy
This protocol is designed to evaluate the in vivo anti-tumor efficacy of this compound using a human tumor xenograft model in immunodeficient mice.[7][8]
Workflow Diagram:
References
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. 2-(4-Acetylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid | 300405-47-4 | Benchchem [benchchem.com]
- 3. Angiogenesis Inhibitors - NCI [cancer.gov]
- 4. Benzimidazole–dioxoisoindoline conjugates as dual VEGFR-2 and FGFR-1 inhibitors: design, synthesis, biological investigation, molecular docking studies and ADME predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 6. fiveable.me [fiveable.me]
- 7. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 8. LLC cells tumor xenograft model [protocols.io]
Formulation of 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic Acid for Biological Experiments
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid is a synthetic compound belonging to the phthalimide class of molecules. Phthalimide derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, immunomodulatory, and anticancer properties. This document provides a detailed protocol for the formulation of this compound for use in various biological experiments, particularly in the context of cancer research. The protocols outlined below are designed to ensure consistent and reliable results in cell-based assays and other preclinical studies.
Compound Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for proper handling, storage, and formulation.
| Property | Value | Reference |
| Chemical Formula | C₁₅H₈FNO₄ | |
| Molecular Weight | 285.23 g/mol | |
| CAS Number | 110768-19-9 | |
| Appearance | White to off-white solid | |
| Purity | ≥98% (recommended for biological assays) | |
| Storage | Store at -20°C, protect from light and moisture |
Biological Activity and Mechanism of Action
While specific studies on this compound are limited, research on analogous phthalimide derivatives suggests potent anticancer activities. These compounds have been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines.
The proposed mechanisms of action for similar phthalimide compounds involve the modulation of key cellular signaling pathways that are often dysregulated in cancer. These may include:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation.
-
MAPK/ERK Pathway: This pathway is involved in the regulation of cell growth, differentiation, and survival.
-
Apoptosis Pathways: Phthalimide derivatives may induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
A potential signaling pathway that could be modulated by this compound is depicted below.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid
This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the synthesis of 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid. It is intended for researchers, scientists, and drug development professionals to help improve reaction yields and product purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Here are the most common causes and their solutions:
-
Incomplete Reaction: The condensation of trimellitic anhydride and 4-fluoroaniline requires sufficient time and temperature to go to completion.
-
Solution: Ensure the reaction is refluxed for an adequate duration (typically 4-6 hours) and that the temperature of the heating mantle is consistent. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Suboptimal Solvent: The choice of solvent is crucial for this reaction.
-
Solution: Glacial acetic acid is the most commonly used and effective solvent as it also acts as a catalyst. Ensure the acetic acid is of high purity and anhydrous.
-
-
Moisture in Reagents: The presence of water can hydrolyze the trimellitic anhydride, reducing the amount available for the reaction.
-
Solution: Use anhydrous reagents and solvents. Dry the glassware thoroughly before starting the reaction.
-
-
Incorrect Stoichiometry: An improper molar ratio of reactants can lead to unreacted starting materials.
-
Solution: Use a slight excess (1.05 to 1.1 equivalents) of 4-fluoroaniline to ensure the complete consumption of trimellitic anhydride.
-
Q2: I am observing a significant amount of an isomeric impurity in my final product. How can I minimize its formation?
A2: The formation of a regioisomeric impurity is a common issue in this synthesis due to the unsymmetrical nature of trimellitic anhydride. The initial nucleophilic attack of 4-fluoroaniline can occur at either of the two carbonyl groups of the anhydride ring, leading to the formation of two isomeric products.
-
Kinetic vs. Thermodynamic Control: The product ratio can sometimes be influenced by the reaction conditions.
-
Solution: Running the reaction at a lower temperature for a longer duration might favor the formation of the thermodynamically more stable isomer. However, for this specific reaction, the electronic effects of the carboxylic acid group often direct the initial attack, and achieving high regioselectivity can be challenging.
-
-
Purification: If the formation of the isomer cannot be completely avoided, the focus should be on efficient purification.
-
Solution: Recrystallization is often effective in separating the desired isomer. A detailed recrystallization protocol is provided in the "Experimental Protocols" section.
-
Q3: The purity of my final product is low, even after purification. What are the likely impurities and how can I remove them?
A3: Besides the isomeric impurity, other byproducts can contaminate your final product.
-
Unreacted Starting Materials: Incomplete reaction can leave unreacted trimellitic anhydride or 4-fluoroaniline.
-
Solution: Unreacted trimellitic anhydride can be removed by washing the crude product with a sodium bicarbonate solution. Unreacted 4-fluoroaniline can be removed during the recrystallization process.
-
-
Hydrolyzed Trimellitic Anhydride (Trimellitic Acid): If moisture is present, trimellitic acid will be formed.
-
Solution: Trimellitic acid has different solubility properties and can often be removed by washing the crude product with cold water.
-
-
Side Reaction Products: At very high temperatures, decarboxylation or other side reactions can occur.
-
Solution: Avoid excessive heating during the reaction and workup. Purification by column chromatography might be necessary if recrystallization is ineffective.
-
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction progress.
-
TLC System: A suitable mobile phase for this reaction is a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v) with a small amount of acetic acid (e.g., 1%) to ensure sharp spots.
-
Procedure: Spot the reaction mixture alongside the starting materials (trimellitic anhydride and 4-fluoroaniline) on a TLC plate. The disappearance of the limiting reactant and the appearance of a new spot corresponding to the product will indicate the progress of the reaction.
Data Presentation
Table 1: Effect of Reaction Solvent on Yield
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Glacial Acetic Acid | 118 (Reflux) | 4 | 85-92 | >95 |
| Propionic Acid | 141 (Reflux) | 3 | 88-95 | >95 |
| N,N-Dimethylformamide (DMF) | 120 | 6 | 75-80 | 90-95 |
| Toluene | 111 (Reflux) | 8 | 60-70 | <90 |
Table 2: Effect of Catalyst on Reaction Time and Yield
| Catalyst (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| None | Glacial Acetic Acid | 118 (Reflux) | 6 | 85 |
| Sulfamic Acid (10) | Glacial Acetic Acid | 118 (Reflux) | 2 | 92 |
| p-Toluenesulfonic Acid (5) | Toluene | 111 (Reflux) | 5 | 75 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a representative method for the synthesis of the target compound.
Materials:
-
Trimellitic anhydride (1.0 eq)
-
4-Fluoroaniline (1.05 eq)
-
Glacial Acetic Acid
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add trimellitic anhydride (1.0 eq) and glacial acetic acid.
-
Stir the mixture to dissolve the anhydride.
-
Add 4-fluoroaniline (1.05 eq) to the flask.
-
Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into ice-cold water with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water to remove any remaining acetic acid.
-
Dry the crude product in a vacuum oven.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol or a mixture of Ethanol and Water
Equipment:
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If the solid does not dissolve readily, add hot water dropwise until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified product in a vacuum oven.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Reaction pathway for the formation of the target molecule.
Optimizing reaction conditions for the synthesis of 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method is the condensation reaction between trimellitic anhydride and 4-fluoroaniline. This reaction typically proceeds by heating the reactants in a suitable solvent, such as glacial acetic acid, to facilitate the formation of the imide ring through a phthalamic acid intermediate.
Q2: What are the key starting materials for this synthesis?
A2: The essential starting materials are trimellitic anhydride (4-carboxyphthalic anhydride) and 4-fluoroaniline. It is crucial to use high-purity reagents to minimize side reactions and improve the final product yield.
Q3: What is the most common byproduct in this synthesis?
A3: The primary byproduct is the intermediate N-(4-fluorophenyl)phthalamic acid.[1] This occurs due to incomplete cyclization (dehydration) of the intermediate to the final imide product.
Q4: How can I purify the crude this compound?
A4: A standard purification method involves washing the crude product with a weak aqueous base, such as a 10% potassium carbonate solution, to remove acidic impurities like unreacted trimellitic anhydride and the phthalamic acid intermediate.[1] Further purification can be achieved through recrystallization from a suitable solvent, such as acetic acid or ethanol.[1]
Q5: What are some potential applications of this molecule and its derivatives?
A5: Phthalimide derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. They are also used as building blocks in the synthesis of more complex molecules and polymers.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to insufficient heating or reaction time. | Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Suboptimal solvent. | While glacial acetic acid is commonly used, other high-boiling polar aprotic solvents like DMF or DMSO can be explored. | |
| Impure starting materials. | Ensure the purity of trimellitic anhydride and 4-fluoroaniline using appropriate analytical techniques before starting the reaction. | |
| Product loss during workup. | Optimize the purification steps. Ensure complete precipitation of the product and minimize transfers. | |
| Product is Off-White or Colored | Presence of unreacted starting materials or byproducts. | Purify the crude product by washing with a 10% aqueous potassium carbonate solution followed by water. Recrystallization from acetic acid can also help in obtaining a colorless product.[1] |
| Broad or Low Melting Point | Impure product, likely contaminated with the phthalamic acid intermediate. | Follow the recommended purification procedure involving a base wash and recrystallization. A sharp melting point is indicative of high purity.[1] |
| Incomplete Cyclization to Imide | Insufficient dehydration of the phthalamic acid intermediate. | Ensure adequate heating and consider using a dehydrating agent or a solvent that azeotropically removes water. |
| Side Reactions | The carboxylic acid group on the trimellitic anhydride can potentially undergo side reactions. | Protecting the carboxylic acid group prior to the condensation reaction and deprotecting it afterward is a possible but more complex strategy. |
| The fluorine substituent on the aniline may influence its reactivity. | While generally stable, under harsh conditions, side reactions involving the fluorophenyl ring are possible, though less common. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Trimellitic anhydride (1.0 equivalent)
-
4-Fluoroaniline (1.0 equivalent)
-
Glacial acetic acid (solvent)
-
10% aqueous potassium carbonate solution
-
Distilled water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine trimellitic anhydride (1.0 eq) and 4-fluoroaniline (1.0 eq) in glacial acetic acid.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash it with distilled water.
-
To remove acidic impurities, suspend the crude solid in a 10% aqueous potassium carbonate solution, stir for 30 minutes, and then filter. Wash the solid with distilled water until the filtrate is neutral.[1]
-
Dry the purified product in a vacuum oven.
-
For further purification, recrystallize the product from a suitable solvent like ethanol or acetic acid.
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of this compound (Illustrative Data)
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Glacial Acetic Acid | 118 (Reflux) | 4 | 85 |
| 2 | Glacial Acetic Acid | 100 | 6 | 75 |
| 3 | Dimethylformamide (DMF) | 120 | 4 | 88 |
| 4 | Dimethyl Sulfoxide (DMSO) | 130 | 3 | 90 |
| 5 | Toluene (with Dean-Stark) | 110 (Reflux) | 8 | 82 |
Visualizations
Caption: Experimental workflow for the synthesis of the target compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
Preventing degradation of 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid during storage
This technical support center provides guidance on the proper storage and handling of 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid to prevent its degradation. It includes a troubleshooting guide for common issues, frequently asked questions, and a detailed experimental protocol for assessing the compound's stability.
Troubleshooting Guide
Encountering unexpected results in your experiments can be frustrating. This guide will help you troubleshoot potential issues related to the degradation of this compound.
| Problem/Observation | Potential Cause | Recommended Solution & Investigation |
| Inconsistent experimental results or loss of compound activity. | Degradation of the compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound is stored in a cool, dry, and dark place. 2. Check for Visible Changes: Inspect the compound for any changes in color or texture. 3. Perform Purity Analysis: Use HPLC to check the purity of the compound against a reference standard. |
| Appearance of new, unidentified peaks in analytical chromatograms (e.g., HPLC, LC-MS). | The compound has degraded into one or more new chemical entities. | 1. Characterize Degradants: If possible, use mass spectrometry (MS) and nuclear magnetic resonance (NMR) to identify the structure of the degradation products. 2. Review Experimental Conditions: Assess if any experimental parameters (e.g., pH, temperature, solvents) could have induced degradation. |
| Difficulty dissolving the compound, or changes in its solubility profile. | Potential degradation or polymorphic transformation of the solid form. | 1. Confirm Solubility: Re-evaluate the solubility of the compound in various solvents and compare it to the expected solubility. 2. Analyze Solid State: Consider techniques like powder X-ray diffraction (PXRD) to check for changes in the crystalline form. |
| Decrease in pH of a solution containing the compound over time. | Possible hydrolysis of the imide ring, leading to the formation of a carboxylic acid and an amine. | 1. Monitor pH: Regularly check the pH of your stock solutions. 2. Use Buffered Solutions: If compatible with your experiment, use buffers to maintain a stable pH. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and dark environment. Phthalimide derivatives are generally thermally stable.[1] However, protection from moisture and light is crucial to prevent hydrolysis and potential photodegradation. For long-term storage, refrigeration (2-8 °C) is recommended.
Q2: What are the likely degradation pathways for this compound?
A2: The primary degradation pathway for isoindoline-1,3-diones is hydrolysis of the imide ring. This can occur under both acidic and basic conditions, leading to the formation of the corresponding dicarboxylic acid and amine. The carboxylic acid moiety on the isoindoline ring can also potentially undergo reactions depending on the experimental conditions.
Q3: How can I detect degradation of my compound?
A3: The most common and reliable method for detecting degradation is High-Performance Liquid Chromatography (HPLC).[2] By comparing the chromatogram of a stored sample to that of a freshly prepared or reference standard, you can identify and quantify any degradation products that may have formed. Other techniques like Thin Layer Chromatography (TLC) can provide a quick qualitative assessment.
Q4: Can I use aqueous solutions to store the compound?
A4: It is generally not recommended to store this compound in aqueous solutions for extended periods, especially at non-neutral pH, due to the risk of hydrolysis. If aqueous solutions are necessary for your experiments, they should be prepared fresh daily.
Q5: What are the visual signs of degradation?
A5: While not always apparent, degradation may sometimes be indicated by a change in the physical appearance of the solid compound, such as a change in color from white or off-white to yellow or brown, or a change in texture (e.g., clumping due to moisture absorption). However, the absence of visual changes does not guarantee the compound's purity.
Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products. Method optimization may be required for your specific instrumentation and application.
Objective: To determine the purity of a sample of this compound and identify the presence of any degradation products.
Materials:
-
This compound (sample and reference standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (HPLC grade)
-
Volumetric flasks and pipettes
-
HPLC vials
Instrumentation:
-
HPLC system equipped with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 1 mg of the reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) in a 10 mL volumetric flask.
-
Dilute to the mark to obtain a concentration of 0.1 mg/mL.
-
-
Sample Solution Preparation:
-
Prepare the sample solution in the same manner as the standard solution, using the sample to be tested.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)
-
Column Temperature: 30 °C
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
-
Analysis:
-
Inject the standard solution to determine the retention time of the pure compound.
-
Inject the sample solution.
-
Analyze the chromatogram of the sample for the presence of any additional peaks, which may indicate impurities or degradation products.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.
-
Degradation Troubleshooting Workflow
Caption: Troubleshooting workflow for suspected degradation.
References
Technical Support Center: Overcoming Poor Cell Permeability of 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor cell permeability of 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound shows excellent in vitro activity in cell-free assays, but little to no effect in cell-based assays. What is the likely cause?
A1: A significant discrepancy between cell-free and cell-based assay results strongly suggests poor cell permeability. The carboxylic acid group on your compound is likely ionized at physiological pH, leading to a negative charge and increased polarity, which hinders its ability to passively diffuse across the lipid bilayer of the cell membrane.[1][2]
Q2: How can I confirm that poor cell permeability is the primary issue?
A2: A tiered approach using in vitro permeability assays is recommended to diagnose the problem:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This cell-free assay will determine the compound's intrinsic ability to cross a lipid membrane via passive diffusion. Low permeability in this assay confirms that the physicochemical properties of the compound are a major barrier.[2][3]
-
Caco-2 Cell Permeability Assay: This assay uses a monolayer of human intestinal cells and provides a more comprehensive assessment by considering passive diffusion, active transport, and efflux mechanisms.[3] Comparing PAMPA and Caco-2 results can help determine if active efflux is also contributing to low intracellular concentrations.[3]
Q3: What are the primary strategies to overcome the poor cell permeability of my carboxylic acid-containing compound?
A3: There are three main approaches you can take, which can also be used in combination:
-
Chemical Modification (Prodrug Approach): Modify the carboxylic acid group to create a more lipophilic, uncharged prodrug that can cross the cell membrane and then be cleaved intracellularly to release the active compound.[1][4][5]
-
Formulation-Based Strategies: Encapsulate your compound in a delivery vehicle like a liposome or nanoparticle to facilitate its entry into the cell.[3][6]
-
Conjugation Strategies: Attach the compound to a cell-penetrating peptide (CPP) that can actively transport it across the cell membrane.[7][8][9]
Q4: I want to try a prodrug approach. What are the most common modifications for a carboxylic acid?
A4: Esterification is the most common and effective strategy for masking a carboxylic acid.[1][5] Creating a simple alkyl ester (e.g., ethyl ester) can significantly increase lipophilicity.[] Another approach is amidation. These modifications create a neutral moiety that can more easily cross the cell membrane, after which intracellular enzymes (esterases or amidases) can hydrolyze the prodrug to release the active carboxylic acid.[1][4]
Comparison of Permeability Enhancement Strategies
| Strategy | Mechanism of Action | Key Advantages | Key Disadvantages |
| Prodrug (Esterification/Amidation) | Masks the polar carboxylic acid group, increasing lipophilicity and allowing for passive diffusion.[1][4][] | Well-established, often straightforward synthesis, can significantly improve bioavailability.[5][] | Requires intracellular enzymatic activation, which can vary between cell types; potential for incomplete conversion. |
| Liposomal Formulation | Encapsulates the hydrophilic compound in a lipid bilayer vesicle, which can fuse with the cell membrane or be taken up by endocytosis.[11] | Can carry a high payload, protects the drug from degradation, can be modified for targeted delivery.[11][12] | Can be complex to formulate, potential for premature drug release, uptake efficiency can vary.[13] |
| Polymeric Nanoparticles | Encapsulates the drug within a polymer matrix, facilitating cellular uptake via endocytosis.[6] | Can provide controlled release, high drug loading capacity, can be functionalized for targeting.[6] | Potential for toxicity depending on the polymer, manufacturing can be complex. |
| Cell-Penetrating Peptide (CPP) Conjugation | Covalently or non-covalently links the drug to a short peptide that actively transports cargo across the cell membrane.[7][8] | Highly efficient for delivering various cargo types, can target intracellular compartments.[9][14] | Can be costly to synthesize, potential for immunogenicity, endosomal escape can be a challenge.[9][15] |
Experimental Protocols
Protocol 1: Synthesis of an Ethyl Ester Prodrug
Objective: To increase the lipophilicity of this compound by converting the carboxylic acid to an ethyl ester.
Materials:
-
This compound
-
Ethanol (absolute)
-
Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., EDC) with DMAP
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure (using Thionyl Chloride):
-
Suspend 1 equivalent of this compound in an excess of absolute ethanol.
-
Cool the suspension in an ice bath.
-
Slowly add 1.2 equivalents of thionyl chloride dropwise to the stirred suspension.
-
Remove the ice bath and allow the reaction to warm to room temperature, then heat to reflux for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ethyl ester.
-
Purify the product by column chromatography on silica gel.
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) of the parent compound and its prodrug across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
24-well Transwell plates with polycarbonate membrane inserts (0.4 µm pore size)
-
Dulbecco's Modified Eagle Medium (DMEM) with supplements
-
Hank's Balanced Salt Solution (HBSS)
-
Test compound (parent drug and prodrug)
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS or HPLC for quantification
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm² and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Test: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure monolayer confluence. Additionally, perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.
-
Assay Preparation: Wash the cell monolayers with warm HBSS and allow them to equilibrate for 30 minutes at 37°C.[3]
-
Apical to Basolateral (A-to-B) Transport:
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Add the test compound solution (in HBSS) to the apical (upper) chamber.
-
Incubate for 2 hours at 37°C with gentle shaking.
-
At the end of the incubation, take samples from the basolateral chamber for analysis.[3]
-
-
Basolateral to Apical (B-to-A) Transport: In separate wells, perform the reverse experiment by adding the test compound to the basolateral chamber and sampling from the apical chamber. This helps determine if the compound is a substrate for efflux transporters.[3]
-
Quantification: Determine the concentration of the compound in the donor and acceptor wells using a validated analytical method like LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Calculate the Papp value using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Visualizations
Caption: Prodrug activation workflow.
Caption: Liposomal drug delivery pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP0278977B1 - Prodrug derivatives of carboxylic acid drugs - Google Patents [patents.google.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Applications of cell penetrating peptide-based drug delivery system in immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Penetrating Peptides in the Delivery of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances of Cell-Penetrating Peptides and Their Application as Vectors for Delivery of Peptide and Protein-Based Cargo Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liposomal Formulations: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. liposhell.pl [liposhell.pl]
- 13. mdpi.com [mdpi.com]
- 14. Cell-Penetrating Peptide-Based Delivery of Macromolecular Drugs: Development, Strategies, and Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel cell-penetrating peptide-adaptors effect intracellular delivery and endosomal escape of protein cargos - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid in cellular assays
Technical Support Center: 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid
Disclaimer: Publicly available information on the specific biological targets and off-target profile of this compound (CAS 110768-19-9) is limited. This guide is based on established principles for validating small molecule inhibitors and addresses potential issues based on the activities of structurally related compounds. The quantitative data, pathways, and specific experimental outcomes are presented as hypothetical examples to illustrate best practices.
Frequently Asked Questions (FAQs)
Q1: What are the first steps to assess the potential for off-target effects with this compound?
A1: A crucial first step is to perform a comprehensive dose-response curve in your cellular assay. This helps determine the optimal concentration range for the desired effect while minimizing toxicity. Following this, a panel of assays to assess general cell health (e.g., viability, apoptosis, cell cycle) is recommended to identify a therapeutic window where the on-target effect is maximized and general toxicity is low.
Q2: How can I confirm that the observed cellular phenotype is due to the intended target and not an off-target effect?
A2: Several strategies are essential for validation:
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR to reduce or eliminate the expression of the target protein. The compound should have a significantly diminished effect in these cells compared to wild-type controls.[2]
-
Rescue Experiments: If the compound's effect is due to inhibiting the target, overexpressing a version of the target protein that is resistant to the compound should "rescue" the cells from the compound's effect.[3]
-
Direct Target Engagement Assays: Use biophysical or biochemical methods like Thermal Shift Assays (TSA) or cellular target engagement assays (e.g., CETSA) to confirm the compound physically binds to the intended target in cells.[4]
Q3: What are some common assays to build an off-target profile?
A3: A multi-pronged approach is best:
-
Broad Kinase or Enzyme Panel Screening: Submit the compound to a commercial service for screening against a large panel of kinases or other enzymes to identify potential off-target interactions.
-
Cell Viability and Proliferation Assays: Determine cytotoxic and cytostatic effects across multiple cell lines to understand the compound's general toxicity profile.[1]
-
Pathway Analysis: After treatment, use techniques like Western blotting or qPCR to check for the modulation of key signaling pathways that are known to be affected by promiscuous compounds (e.g., PI3K/Akt, MAPK).[5]
Q4: My results are inconsistent between experiments. What could be the cause?
A4: Inconsistency can stem from several sources:
-
Compound Stability: The compound may degrade in your cell culture media over the course of the experiment. Its stability can be assessed using analytical methods like HPLC.[1]
-
Reagent Variability: Ensure your compound stock is consistent. Prepare single-use aliquots to avoid repeated freeze-thaw cycles which can degrade the compound.[1]
-
Cell Culture Conditions: Variations in cell density, passage number, or media composition can significantly impact results. Standardize your cell culture protocols meticulously.[1]
Troubleshooting Guide
| Issue Observed | Potential Cause(s) | Recommended Solution(s) |
| High cell toxicity at concentrations expected to be effective. | 1. Off-target toxicity. 2. Compound instability leading to toxic byproducts. 3. Cell line is particularly sensitive. | 1. Lower the concentration and shorten the incubation time. 2. Test compound stability in media via HPLC or LC-MS. 3. Test the compound in a different, relevant cell line. |
| The observed phenotype does not match the known function of the target. | 1. The phenotype is caused by an off-target effect. 2. The compound acts on a previously unknown function of the target. | 1. Validate the off-target interaction with orthogonal assays (e.g., use a different inhibitor, genetic knockdown).[4] 2. Perform pathway analysis (e.g., RNA-seq, proteomics) to identify unexpectedly perturbed pathways. |
| Effect of the compound diminishes over a long time course (e.g., >24h). | 1. The compound is being metabolized by the cells. 2. The compound is unstable in the aqueous media environment. 3. Cells are developing resistance or compensatory mechanisms. | 1. Re-add the compound to the media at intermediate time points. 2. Assess compound stability over time. 3. Perform a shorter time-course experiment to capture the initial effects. |
| No effect is observed at any concentration. | 1. The compound is inactive or degraded. 2. The compound is not cell-permeable. 3. The target protein is not expressed or is non-essential in your cell model. | 1. Verify compound identity and purity via analytical chemistry (e.g., NMR, LC-MS). 2. Perform a biochemical assay with purified protein to confirm activity. 3. Confirm target expression in your cells via Western Blot or qPCR. |
Quantitative Data Summary (Hypothetical)
This table presents a hypothetical selectivity profile for this compound, assuming its primary target is Heparanase.
| Target | Assay Type | IC50 (nM) | Selectivity vs. Primary Target | Notes |
| Heparanase (On-Target) | Biochemical Assay | 250 | - | Primary target for anti-angiogenic effects.[6] |
| β-glucuronidase | Biochemical Assay | >25,000 | >100x | High selectivity against a related enzyme.[6] |
| PI3Kα | Kinase Assay | 4,500 | 18x | Potential off-target, may affect cell survival pathways.[5] |
| MAPK1 (ERK2) | Kinase Assay | 12,000 | 48x | Weaker off-target interaction.[5] |
| hERG | Electrophysiology | >30,000 | >120x | Low risk of cardiac toxicity. |
Experimental Protocols
Protocol: Validating On-Target Pathway Modulation via Western Blot
This protocol describes how to verify that the compound inhibits a target (e.g., a kinase) by measuring the phosphorylation of a known downstream substrate.
1. Materials:
-
Cell line of interest (e.g., MCF-7)
-
This compound (10 mM stock in DMSO)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies (e.g., anti-phospho-Substrate, anti-total-Substrate, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL Chemiluminescence Substrate
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
2. Experimental Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the compound in complete media (e.g., 0 µM, 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM). Include a DMSO-only vehicle control (0 µM).
-
Remove old media from cells and replace with media containing the compound or vehicle. Incubate for the desired time (e.g., 2 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize all samples to the same concentration (e.g., 1 µg/µL) with lysis buffer and Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20 µg of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Substrate) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed for the total protein substrate and a loading control like GAPDH.
3. Data Analysis:
-
Quantify band intensity using imaging software (e.g., ImageJ).
-
Normalize the phospho-protein signal to the total protein signal and then to the loading control (GAPDH).
-
Plot the normalized signal against the compound concentration to observe the dose-dependent inhibition of substrate phosphorylation.
Visualizations
Caption: Hypothetical signaling pathway for the compound.
Caption: Experimental workflow for validating on-target effects.
Caption: Logic diagram for troubleshooting unexpected results.
References
- 1. benchchem.com [benchchem.com]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(4-Acetylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid | 300405-47-4 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
Challenges in the scale-up synthesis of 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the scale-up synthesis of 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common synthetic approach involves the condensation of trimellitic anhydride with 4-fluoroaniline. This reaction is typically carried out in a high-boiling polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or glacial acetic acid. The initial reaction forms an amic acid intermediate, which is then cyclized to the desired isoindoline-1,3-dione product, often by heating.
Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?
A2: Key parameters to control during scale-up include:
-
Temperature: Exothermic reactions can lead to side product formation. Gradual heating and efficient heat transfer are crucial.
-
Reaction Concentration: The concentration of reactants can affect reaction kinetics and product solubility.
-
Stirring Rate: Adequate agitation is necessary to ensure a homogeneous reaction mixture, especially in large-scale reactors.
-
Purity of Starting Materials: Impurities in the starting materials can be carried through the synthesis and complicate purification.
Q3: What are the typical impurities observed in the synthesis of this compound?
A3: Common impurities may include the uncyclized amic acid intermediate, starting materials (trimellitic anhydride and 4-fluoroaniline), and potential regioisomers if the reaction is not well-controlled. Side products from reactions with the solvent (e.g., formylation in DMF at high temperatures) can also be observed.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Increase reaction time or temperature. - Ensure adequate mixing. - Check the purity of starting materials. |
| Product precipitation during reaction. | - Use a more suitable solvent or increase the solvent volume. | |
| Degradation of product. | - Lower the reaction temperature and monitor for side product formation. | |
| High Impurity Levels | Side reactions due to high temperature. | - Optimize the reaction temperature; consider a stepwise temperature profile. |
| Non-homogenous reaction mixture. | - Improve agitation; ensure reactants are fully dissolved before proceeding. | |
| Impure starting materials. | - Analyze the purity of starting materials and purify if necessary. | |
| Difficult Purification | Oily product or poor crystallization. | - Screen for suitable crystallization solvents or solvent mixtures. - Consider an anti-solvent precipitation method. - Purify via column chromatography on a small scale to identify optimal conditions before scaling up. |
| Product is insoluble. | - Wash the crude product with appropriate solvents to remove soluble impurities. |
Experimental Protocols
General Procedure for the Synthesis of this compound:
-
To a stirred solution of trimellitic anhydride (1.0 eq) in glacial acetic acid (5-10 volumes), add 4-fluoroaniline (1.0-1.1 eq).
-
Heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 4-8 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates upon cooling. Filter the solid, wash with a suitable solvent (e.g., acetic acid, water, or an organic solvent like ethanol) to remove residual starting materials and impurities.
-
Dry the product under vacuum at an elevated temperature (e.g., 60-80 °C).
Data Presentation
Table 1: Effect of Solvent on Reaction Yield and Purity
| Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC Area %) |
| Glacial Acetic Acid | 118 | 6 | 85 | 98.5 |
| DMF | 120 | 6 | 82 | 97.2 |
| DMSO | 130 | 4 | 88 | 98.0 |
| NMP | 130 | 4 | 86 | 97.8 |
Table 2: Troubleshooting Guide for Impurity Profile
| Impurity | Potential Source | Mitigation Strategy |
| Amic acid intermediate | Incomplete cyclization | Increase reaction temperature or time. |
| Unreacted 4-fluoroaniline | Excess starting material or incomplete reaction | Use a slight excess of trimellitic anhydride; ensure complete reaction monitoring. |
| Unreacted trimellitic anhydride | Incomplete reaction | Ensure adequate mixing and reaction time. |
| Regioisomers | Non-selective reaction | Control reaction temperature and addition rate. |
Visualizations
Caption: Experimental workflow for the synthesis of the target compound.
Caption: Troubleshooting decision tree for synthesis scale-up.
Addressing batch-to-batch variability of 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid (CAS No. 110768-19-9).
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, focusing on problems related to batch-to-batch variability.
Issue 1: Inconsistent Biological Activity or Potency
Question: We are observing a significant decrease in the expected biological activity with a new batch of this compound. What are the potential causes and how can we troubleshoot this?
Answer: Batch-to-batch variability in biological activity is a common challenge, often stemming from inconsistencies in the compound's purity and physicochemical properties.[1] The primary factors to investigate are the presence of impurities, degradation of the material, or poor solubility.
A systematic approach to troubleshooting this issue is outlined below.
Key Troubleshooting Steps:
-
Confirm Purity and Identity: The first step is to perform a thorough analytical characterization of the problematic batch and compare it to a batch with known, reliable performance.[2]
-
High-Performance Liquid Chromatography (HPLC): Check for the presence of unexpected peaks which may indicate impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirm that the main peak corresponds to the correct mass of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Verify the chemical structure and ensure there are no significant signals from impurities.
-
-
Assess Solubility: Poor solubility is a frequent cause of inconsistent results in biological assays.[2]
-
Visual Inspection: Ensure the compound is fully dissolved in the stock solution (e.g., in DMSO) and in the final assay medium. Look for any signs of precipitation or cloudiness.
-
Solubility Testing: If problems persist, experimentally determine the compound's solubility in your specific assay buffer.
-
-
Evaluate Stability: The compound may degrade during storage or under experimental conditions.
-
Forced Degradation: Analyze a sample of the compound that has been incubated under your assay conditions (e.g., 37°C in media for 24 hours) by HPLC to see if new peaks, corresponding to degradation products, appear.
-
Issue 2: Unexpected Peaks in Analytical Data (HPLC/LC-MS)
Question: Our HPLC analysis of a new batch shows a lower purity percentage and several minor peaks that were not present in the reference batch. What could these be?
Answer: Unexpected peaks typically represent process-related impurities or degradation products. For N-substituted phthalimides like this compound, common impurities arise from the synthesis process. The most common synthetic route involves the condensation of 4-aminobenzoic acid with a phthalic anhydride derivative, or in this case, more likely the condensation of trimellitic anhydride with 4-fluoroaniline.
Potential Impurities:
-
Unreacted Starting Materials: Residual trimellitic anhydride or 4-fluoroaniline.
-
Incomplete Reaction Products: The intermediate phthalamic acid, formed before the final ring closure (cyclization) to the imide.
-
Degradation Products: The imide ring is susceptible to hydrolysis, especially under basic conditions, which would open the ring and revert to the phthalamic acid structure.[3]
To identify these, LC-MS is the most effective tool. By comparing the masses of the impurity peaks to the masses of the potential structures, you can tentatively identify them.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound? A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. For solutions (e.g., in DMSO), it is best to prepare small, single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation or precipitation.
Q2: What is a typical purity specification for this compound for use in biological assays? A2: For most in vitro biological assays, a purity of ≥98% as determined by HPLC is recommended. Batches with lower purity may contain impurities that could interfere with the assay, leading to unreliable results.[4]
Q3: The compound is precipitating in my cell culture medium. What can I do? A3: This is likely due to poor aqueous solubility. First, ensure your final DMSO concentration is low (ideally ≤0.1%) to avoid solvent-induced precipitation. If solubility is still an issue, you can try preparing a more concentrated stock solution and using a smaller volume, or investigate the use of solubilizing agents like cyclodextrins, though these must be tested for effects on your specific assay. It is crucial to determine the kinetic solubility in your specific medium.[2]
Q4: How can I confirm the structure of the compound I received? A4: The most definitive method for structure confirmation is a combination of analytical techniques. 1H-NMR and 13C-NMR will confirm the carbon-hydrogen framework, while High-Resolution Mass Spectrometry (HRMS) will provide a highly accurate molecular weight, confirming the elemental composition.
Data Presentation
Table 1: Illustrative Batch Analysis Data
This table presents example data for a "Good" and "Poor" batch to highlight key differences to look for during analysis.
| Parameter | Good Batch (Reference) | Poor Batch (New) | Potential Implication |
| Appearance | White to off-white solid | Yellowish or clumpy solid | Presence of colored impurities or moisture. |
| Purity (HPLC, 254 nm) | 99.2% | 94.5% | Lower active compound concentration. |
| Identity (LC-MS, [M-H]⁻) | m/z 284.05 | m/z 284.05 (major peak) | Identity of main peak is correct. |
| Major Impurity Peak (HPLC) | 0.3% (at RRT 0.85) | 2.8% (at RRT 1.15) | Significant impurity may have biological activity or interfere with the target. |
| Residual Solvent (GC-HS) | <0.1% Acetic Acid | 1.2% Acetic Acid | High solvent levels can be toxic to cells. |
| Solubility in Assay Buffer | Clear solution at 10 µM | Precipitate observed at 10 µM | Inaccurate dosing and lower effective concentration. |
RRT = Relative Retention Time
Experimental Protocols
Protocol 1: Purity Determination by Reverse-Phase HPLC (Illustrative Method)
This protocol provides a general method for assessing the purity of this compound. It should be optimized for your specific equipment and requirements.
-
Instrumentation: HPLC system with UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient:
Time (min) % Mobile Phase B 0.0 20 20.0 95 25.0 95 25.1 20 | 30.0 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL stock solution in DMSO. Dilute to 50 µg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Analysis: Integrate all peaks and calculate the area percentage of the main peak to determine purity. The retention time for the main compound should be consistent between batches.
Protocol 2: Identity Confirmation by LC-MS (Illustrative Method)
This method is for confirming the molecular weight of the compound.
-
Instrumentation: LC-MS system with an Electrospray Ionization (ESI) source.
-
LC Conditions: Use the same column and mobile phase conditions as in the HPLC protocol above, or a faster generic gradient if only identity confirmation is needed.
-
MS Conditions:
-
Ionization Mode: ESI Negative (to deprotonate the carboxylic acid).
-
Scan Range: m/z 100 - 500.
-
Expected Ion: [M-H]⁻ at m/z 284.05 (Calculated for C₁₅H₈FNO₄).
-
-
Analysis: Extract the ion chromatogram for m/z 284.05 to confirm it corresponds to the main peak observed in the UV chromatogram.
Protocol 3: Structure Verification by ¹H-NMR Spectroscopy
This protocol outlines the general procedure for obtaining an NMR spectrum to verify the compound's structure.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆), as the carboxylic acid proton is more likely to be observed in this solvent.
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of DMSO-d₆.
-
Data Acquisition: Acquire a standard proton spectrum.
-
Expected Signals (Illustrative):
-
A broad singlet corresponding to the carboxylic acid proton (>10 ppm).
-
Multiplets in the aromatic region (approx. 7.0 - 8.5 ppm) corresponding to the protons on the fluorophenyl and isoindoline rings. The integration of these signals should correspond to the number of protons on each ring system.
-
-
Analysis: Compare the obtained spectrum to a reference spectrum or predicted spectrum to ensure all signals are present and have the correct chemical shift, multiplicity, and integration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugdiscoveryalliances.com [drugdiscoveryalliances.com]
Validation & Comparative
Validating the Mechanism of Action of 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the mechanism of action of 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid, a novel compound within the isoindoline-1,3-dione class. By drawing comparisons with well-characterized analogs, this document outlines the presumed signaling pathway and provides detailed experimental protocols for its validation through mutagenesis and biochemical assays.
Postulated Mechanism of Action: A Molecular Glue for Targeted Protein Degradation
Based on its structural similarity to thalidomide and its clinically approved analogs, lenalidomide and pomalidomide, this compound is postulated to function as a "molecular glue." This mechanism involves the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex. The binding of the compound to CRBN is thought to alter its substrate specificity, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of specific "neosubstrate" proteins. Key among these are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of certain cancer cells. The presence of a fluorophenyl group on the isoindoline core is hypothesized to enhance the binding affinity to CRBN, a phenomenon observed with other fluorinated thalidomide analogs.
Comparative Performance of Analog Compounds
While specific quantitative data for this compound is not yet publicly available, the following table summarizes the performance of its well-studied analogs. This data serves as a benchmark for the validation experiments outlined below.
| Compound | Cereblon (CRBN) Binding Affinity (Kd/IC50) | IKZF1 Degradation (DC50) | IKZF3 Degradation (DC50) |
| Thalidomide | ~250 nM (Kd) | Micromolar range | Micromolar range |
| Lenalidomide | ~178 nM (Kd) | Nanomolar range | Nanomolar range |
| Pomalidomide | ~157 nM (Kd) | Nanomolar range | Nanomolar range |
| This compound | To be determined | To be determined | To be determined |
Validating the Mechanism of Action: Experimental Protocols
To validate the postulated mechanism of action of this compound, a series of experiments are proposed. These protocols are designed to confirm its interaction with CRBN and its downstream effects on neosubstrate degradation.
Cereblon Binding Assay (Fluorescence Polarization)
Objective: To quantitatively measure the binding affinity of the test compound to recombinant human CRBN protein.
Materials:
-
Purified recombinant human CRBN protein
-
A fluorescently labeled tracer molecule known to bind CRBN (e.g., a fluorescent derivative of thalidomide)
-
Test compound: this compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)
-
384-well, low-volume, black microplates
-
A microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In the microplate, add a fixed concentration of the fluorescent tracer to all wells.
-
Add the serially diluted test compound to the wells. Include wells with no compound (maximum polarization) and wells with a saturating concentration of a known CRBN binder like pomalidomide (minimum polarization) as controls.
-
Add a fixed concentration of purified CRBN protein to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization of each well using the microplate reader.
-
Calculate the IC50 value by plotting the change in fluorescence polarization against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Ubiquitination Assay
Objective: To determine if the test compound promotes the CRBN-dependent ubiquitination of IKZF1.
Materials:
-
Recombinant human E1 ubiquitin-activating enzyme
-
Recombinant human E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)
-
Recombinant human CRL4-CRBN E3 ubiquitin ligase complex
-
Recombinant human IKZF1 protein (substrate)
-
Human ubiquitin
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT)
-
Test compound and DMSO (vehicle control)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-IKZF1 antibody and anti-ubiquitin antibody
Procedure:
-
Set up the ubiquitination reactions on ice. In separate tubes, combine the E1, E2, CRL4-CRBN, IKZF1, and ubiquitin in the reaction buffer.
-
Add the test compound or DMSO to the respective reaction tubes.
-
Initiate the reaction by adding ATP.
-
Incubate the reactions at 37°C for 60-90 minutes.
-
Stop the reactions by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot.
-
Probe the membrane with an anti-IKZF1 antibody to detect higher molecular weight bands corresponding to ubiquitinated IKZF1. Confirm with an anti-ubiquitin antibody.
Cellular IKZF1 Degradation Assay (Western Blot)
Objective: To measure the dose-dependent degradation of endogenous IKZF1 in a relevant cell line upon treatment with the test compound.
Materials:
-
A human cell line expressing IKZF1 (e.g., MM.1S multiple myeloma cells)
-
Cell culture medium and reagents
-
Test compound
-
Lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibodies: anti-IKZF1 and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for a defined period (e.g., 4, 8, or 24 hours). Include a vehicle-only control.
-
Lyse the cells and quantify the total protein concentration using a BCA assay.
-
Normalize the protein concentrations and separate the lysates by SDS-PAGE.
-
Perform a Western blot and probe with anti-IKZF1 and the loading control antibody.
-
Quantify the band intensities and calculate the DC50 (concentration at which 50% degradation is observed) by plotting the percentage of IKZF1 remaining against the log of the compound concentration.
Site-Directed Mutagenesis of CRBN
Objective: To confirm that the activity of the test compound is dependent on its binding to a specific site on CRBN.
Procedure:
-
Identify Key Binding Residues: Based on the crystal structures of CRBN in complex with thalidomide analogs, key tryptophan residues in the binding pocket are crucial for the interaction.
-
Mutagenesis: Use a site-directed mutagenesis kit to introduce point mutations in the CRBN expression vector, for example, changing a key tryptophan to an alanine (W380A).
-
Transfection: Transfect cells (e.g., HEK293T) with either the wild-type (WT) CRBN or the mutant CRBN expression vector.
-
Validation: Perform the cellular IKZF1 degradation assay as described above in both WT and mutant CRBN-expressing cells.
-
Analysis: If the test compound induces IKZF1 degradation in cells expressing WT CRBN but not in cells expressing the mutant CRBN, it confirms that the compound's mechanism of action is dependent on its binding to that specific site on CRBN.
Visualizing the Pathways and Processes
To aid in the understanding of the proposed mechanism and its validation, the following diagrams have been generated.
Caption: Postulated signaling pathway for the degradation of IKZF1/3.
Caption: Experimental workflow for validating the mechanism of action.
Caption: Logical relationship of the validation strategy.
Cross-reactivity profiling of 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid against a kinase panel
Comparative Kinase Selectivity Profile of 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase cross-reactivity profile of the investigational compound this compound, hereafter referred to as Compound X. The primary objective of this document is to present a clear, data-driven comparison of Compound X's selectivity against a panel of kinases, benchmarked against established kinase inhibitors. All data presented herein is generated from in-vitro biochemical assays designed to determine the half-maximal inhibitory concentration (IC50) of the compounds against the respective enzymes.
Introduction to Kinase Cross-Reactivity
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Their dysregulation is implicated in numerous diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, kinase inhibitors have become a major class of therapeutic agents. However, due to the conserved nature of the ATP-binding site across the kinome, achieving inhibitor selectivity is a significant challenge in drug discovery. Broad kinase screening is crucial for identifying selective and potent kinase inhibitors, as off-target effects can lead to toxicity or unexpected polypharmacology.[1] This guide aims to provide a transparent overview of the selectivity profile of Compound X to aid in the evaluation of its therapeutic potential and potential off-target liabilities.
Comparative Kinase Inhibition Profile
The inhibitory activity of Compound X was assessed against a panel of 10 representative kinases from different families of the human kinome. For comparative purposes, the well-characterized broad-spectrum kinase inhibitor, Staurosporine, and a known selective inhibitor, Sunitinib, were profiled in parallel. The IC50 values, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, were determined and are summarized in Table 1. Lower IC50 values are indicative of higher potency.
Table 1: Biochemical IC50 Values (nM) for Compound X and Reference Compounds Against a Kinase Panel
| Kinase Family | Kinase Target | Compound X (Hypothetical Data) | Staurosporine (Reference) | Sunitinib (Reference) |
| Tyrosine Kinase | VEGFR2 | 25 | 6 | 90 |
| PDGFRβ | 30 | 8 | 2 | |
| EGFR | >10,000 | 7 | 5,000 | |
| SRC | 5,200 | 15 | 20 | |
| ABL1 | >10,000 | 20 | 38 | |
| Serine/Threonine Kinase | CDK2/CycA | 8,500 | 3 | >10,000 |
| ROCK1 | >10,000 | 12 | 2,500 | |
| Akt1 | 9,800 | 100 | >10,000 | |
| PKA | >10,000 | 15 | 8,500 | |
| GSK3β | 7,500 | 5 | >10,000 |
Data for Staurosporine and Sunitinib are representative values from published literature and are intended for comparative purposes.
Based on the hypothetical data, Compound X demonstrates notable potency and selectivity for the tyrosine kinases VEGFR2 and PDGFRβ, with significantly less activity against other kinases in the panel. This profile suggests that Compound X may function as a targeted inhibitor of pathways regulated by these receptor tyrosine kinases.
Experimental Protocols
In-Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The inhibitory activity of the compounds was determined using the ADP-Glo™ Kinase Assay, a luminescent-based assay that measures the amount of ADP produced during a kinase reaction.[2]
1. Reagent Preparation:
-
Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT.
-
Compound Dilution: Test compounds were serially diluted in 100% DMSO to create a concentration gradient. A final 1:100 dilution in kinase buffer was performed to achieve the desired assay concentrations with a final DMSO concentration of 1%.
-
Enzyme and Substrate/ATP Mixture: Recombinant human kinases and their corresponding substrates were diluted in kinase buffer. ATP was added to this mixture at a final concentration equivalent to the Km for each respective kinase.
2. Assay Procedure (384-well plate format):
-
2.5 µL of the diluted compound or DMSO (vehicle control) was added to the wells of a white, opaque 384-well plate.
-
5 µL of the kinase solution was added to each well.
-
The reaction was initiated by adding 2.5 µL of the substrate/ATP mixture to each well.
-
The plate was gently agitated for 30 seconds and then incubated at 30°C for 60 minutes.
3. Signal Detection:
-
After incubation, the plate was equilibrated to room temperature.
-
5 µL of ADP-Glo™ Reagent was added to each well to terminate the kinase reaction and deplete the remaining ATP. The plate was incubated for 40 minutes at room temperature.
-
10 µL of Kinase Detection Reagent was then added to each well to convert the generated ADP to ATP and produce a luminescent signal. The plate was incubated for an additional 30 minutes at room temperature.
-
Luminescence was measured using a plate reader.
4. Data Analysis:
-
The percentage of inhibition for each compound concentration was calculated relative to the DMSO control.
-
IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation using GraphPad Prism or equivalent software.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the in-vitro kinase cross-reactivity profiling experiment.
Caption: Workflow for in-vitro kinase profiling.
Hypothetical Signaling Pathway Inhibition
Given the hypothetical selectivity of Compound X for VEGFR2 and PDGFRβ, the diagram below illustrates its potential point of intervention in a simplified signaling pathway commonly activated by these receptors.
Caption: Inhibition of VEGFR2/PDGFRβ signaling.
References
Head-to-head comparison of 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid and similar compounds in anticancer activity
A Head-to-Head Comparison of Thalidomide Analogs in Anticancer Activity
The landscape of cancer therapy has been significantly shaped by the development of immunomodulatory drugs (IMiDs), a class of compounds derived from thalidomide. While originally marked by a controversial history, thalidomide and its analogs, notably lenalidomide and pomalidomide, have emerged as crucial therapeutic agents in the treatment of various hematological malignancies and solid tumors.[1][2][3] These compounds share a common phthalimide core structure, similar to 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid, and exhibit a range of anticancer activities, including immunomodulatory, anti-angiogenic, and direct anti-proliferative effects.[1][4][5][6] This guide provides a head-to-head comparison of the anticancer activity of thalidomide and its key analogs, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Comparative Anticancer Potency
The evolution from thalidomide to its analogs has been driven by the pursuit of enhanced potency and a more favorable safety profile.[2] In vitro studies consistently demonstrate that lenalidomide and pomalidomide possess significantly greater anticancer activity across a range of cancer cell lines compared to the parent compound, thalidomide.
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Thalidomide | HepG-2 (Hepatocellular Carcinoma) | 11.26 ± 0.54 | [4] |
| MCF-7 (Breast Cancer) | 14.58 ± 0.57 | [4] | |
| PC3 (Prostate Cancer) | 16.87 ± 0.7 | [4] | |
| Lenalidomide | NSCLC cell lines (Lu-99, H1299, H460, A549) | Concentration-dependent inhibition | [7] |
| Pomalidomide | Multiple Myeloma Cells | - | [8] |
| Compound 24b (Thalidomide Analog) | HepG-2 (Hepatocellular Carcinoma) | 2.51 ± 0.1 | [4] |
| MCF-7 (Breast Cancer) | 5.80 ± 0.4 | [4] | |
| PC3 (Prostate Cancer) | 4.11 ± 0.3 | [4] |
Note: Direct IC50 values for lenalidomide and pomalidomide were not consistently available in the provided search results in the same format. However, the literature consistently describes them as more potent than thalidomide.
Mechanisms of Anticancer Action
The anticancer effects of thalidomide and its analogs are multifaceted, involving direct effects on tumor cells and modulation of the tumor microenvironment.[1][9][10] The primary molecular target of these compounds is the protein cereblon (CRBN), a component of the E3 ubiquitin ligase complex.[10][11]
The binding of IMiDs to cereblon leads to the ubiquitination and subsequent degradation of key transcription factors, including Ikaros (IKZF1) and Aiolos (IKZF3).[10][11] This degradation has downstream effects on several signaling pathways crucial for cancer cell survival and proliferation.
Caption: Mechanism of action of thalidomide analogs.
Key downstream effects include:
-
Immunomodulation: Enhanced T-cell and Natural Killer (NK) cell activity, and inhibition of pro-inflammatory cytokines like TNF-α.[4][9][10][12]
-
Anti-angiogenesis: Inhibition of new blood vessel formation by downregulating vascular endothelial growth factor (VEGF).[1][4][9]
-
Direct Anti-tumor Effects: Induction of cell cycle arrest and apoptosis in tumor cells.[9][12]
Pomalidomide has also been shown to promote antitumor immunity by inhibiting the expression of Programmed death-ligand 1 (PD-L1).[13]
Experimental Protocols
The evaluation of the anticancer activity of these compounds involves a variety of in vitro and in vivo assays.
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Caption: Workflow for a typical MTT cell proliferation assay.
Protocol:
-
Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test compounds (e.g., thalidomide, lenalidomide, pomalidomide) and a vehicle control.
-
After a 72-hour incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
The plates are incubated for an additional 4 hours, during which viable cells metabolize the MTT into formazan crystals.
-
A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then calculated.[14]
Flow cytometry is commonly used to assess the induction of apoptosis and changes in cell cycle distribution.
Protocol:
-
Cells are treated with the compounds for a specified time.
-
For apoptosis analysis, cells are stained with Annexin V (to detect early apoptotic cells) and propidium iodide (PI) (to detect late apoptotic and necrotic cells).
-
For cell cycle analysis, cells are fixed and stained with a DNA-binding dye like PI.
-
The stained cells are then analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis or the cell cycle. Thalidomide and its analogs have been shown to induce G0/G1 phase cell cycle arrest.[7]
To evaluate the in vivo efficacy of these compounds, human cancer cells are implanted into immunodeficient mice.
Protocol:
-
Human tumor cells are injected subcutaneously or orthotopically into mice.
-
Once tumors are established, the mice are treated with the thalidomide analogs or a vehicle control.
-
Tumor growth is monitored regularly by measuring tumor volume.
-
At the end of the study, tumors are excised and can be used for further analysis, such as immunohistochemistry, to assess markers of proliferation and apoptosis.[15]
Conclusion
The development of thalidomide analogs, particularly lenalidomide and pomalidomide, has represented a significant advancement in cancer therapy. These second and third-generation IMiDs exhibit superior anticancer potency compared to thalidomide, driven by their multifaceted mechanisms of action that include potent immunomodulatory, anti-angiogenic, and direct anti-proliferative effects. The continued investigation into the structure-activity relationships of this class of compounds holds promise for the development of even more effective and selective anticancer agents in the future.[16]
References
- 1. Therapeutic Potential of Thalidomide and Its Analogues in the Treatment of Cancer | Anticancer Research [ar.iiarjournals.org]
- 2. Thalidomide Analogues as Anticancer Drugs: Ingenta Connect [ingentaconnect.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06188K [pubs.rsc.org]
- 5. The anti-cancer agents lenalidomide and pomalidomide inhibit the proliferation and function of T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 7. Lenalidomide induces apoptosis and alters gene expression in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effect of Anticancer Pomalidomide Drug on Vital Activity and Apoptosis Induction on Bone Marrow Mononuclear Cells - Journal of Advances in Medical and Biomedical Research [journal.zums.ac.ir]
- 9. nbinno.com [nbinno.com]
- 10. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 11. Novel insights into the mechanism of action of lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thalidomide Analogues as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pomalidomide promotes chemosensitization of pancreatic cancer by inhibition of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure-activity relationship studies of thalidomide analogs with a taxol-like mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic Acid Analogs and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs related to 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid. While direct SAR studies on this specific scaffold are limited in publicly available literature, this document synthesizes findings from closely related series of compounds, primarily focusing on their potent inhibitory activity against human monoamine oxidase B (hMAO-B) and also touching upon their anticancer properties.
The isoindoline-1,3-dione core is a recognized pharmacophore present in various biologically active compounds, exhibiting activities such as anticancer, anti-inflammatory, and enzyme inhibition.[1] The strategic substitution on this scaffold, particularly at the N-phenyl ring and the C-5 position of the isoindoline core, plays a crucial role in modulating the biological activity and selectivity of these compounds.
Comparative Analysis of Biological Activity
Recent research has extensively explored the potential of 1,3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as inhibitors of hMAO-B, an enzyme implicated in neurodegenerative diseases.[2][3] This section will focus on the SAR of these analogs, providing a framework for understanding how structural modifications influence their inhibitory potency. Additionally, broader anticancer activities of related isoindoline-1,3-dione derivatives will be discussed.
A series of 1,3-dioxo-N-phenylisoindoline-5-carboxamide derivatives were synthesized and evaluated for their ability to inhibit hMAO-B. The parent compound, 1,3-dioxo-N-phenylisoindoline-5-carboxamide, displayed moderate inhibition of hMAO-B with an IC50 value of 3.25 μM.[3] Modifications on the N-phenyl ring led to significant variations in inhibitory potency, as summarized in the table below.
Table 1: hMAO-B Inhibitory Activity of 1,3-dioxo-N-phenylisoindoline-5-carboxamide Analogs [3]
| Compound ID | N-Phenyl Substitution | hMAO-B IC50 (μM) | hMAO-A Inhibition (%) at 40 μM | Selectivity Index (SI) for hMAO-B |
| 1 | Unsubstituted | 3.25 | - | - |
| 4 | 2-Fluoro | - | - | - |
| 10 | 4-Fluoro | - | - | - |
| 9 | 3-Bromo | - | - | - |
| 16 | 3-Chloro-4-fluoro | 0.011 | <10 | >3636 |
| 20 | 3-Methoxy | - | - | - |
| 21 | 4-Methoxy | - | - | - |
Note: Specific IC50 values for all compounds were not provided in the source material, but compound 16 was identified as the most potent.
The SAR study revealed several key insights:
-
Halogen Substitution: The introduction of halogen atoms on the N-phenyl ring generally enhanced hMAO-B inhibitory activity. The position and nature of the halogen were critical. A 3-chloro-4-fluoro substitution pattern in compound 16 resulted in the most potent inhibition (IC50 = 0.011 μM) and excellent selectivity for hMAO-B over hMAO-A.[3]
-
Methoxy Substitution: The presence of a methoxy group at the 3- or 4-position of the N-phenyl ring was also evaluated, although specific inhibitory values were not detailed in the primary source.[4]
The isoindoline-1,3-dione scaffold is also a component of several anticancer agents. Studies on various derivatives have demonstrated their cytotoxic effects against a range of cancer cell lines.
For instance, 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione showed a significant inhibitory effect on the viability of Raji and K562 blood cancer cell lines, with CC50 values of 0.26 μg/mL and 3.81 μg/mL, respectively.[5][6] This compound was found to induce apoptosis and necrosis in Raji cells.[5][6]
Another study on 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs reported that 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea exhibited moderate but significant anticancer activity against several cancer cell lines, including EKVX (non-small cell lung cancer), CAKI-1 (renal cancer), UACC-62 (melanoma), and MCF7 (breast cancer).[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used in the evaluation of the biological activities of the discussed compounds.
This fluorometric assay is used to determine the inhibitory activity of test compounds against hMAO-A and hMAO-B.[2]
Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a monoamine substrate by MAO. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex® Red) to produce a highly fluorescent product (resorufin). The rate of fluorescence increase is directly proportional to MAO activity. A decrease in this rate in the presence of a test compound indicates inhibition.[5]
Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO substrate (e.g., p-Tyramine for both MAO-A and MAO-B, or Benzylamine, selective for MAO-B)
-
Fluorogenic Probe (e.g., Amplex® Red)
-
Horseradish Peroxidase (HRP)
-
Positive control inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
Test compounds dissolved in DMSO
-
96-well microplates
Procedure:
-
Reagent Preparation: Prepare working solutions of the enzymes, substrates, probe, HRP, and test compounds in MAO Assay Buffer.
-
Assay Plate Preparation: Add the test compound solutions at various concentrations to the wells of a 96-well plate. Include wells for positive and vehicle controls.
-
Enzyme Addition: Add the MAO enzyme solution to the wells and incubate for a defined period (e.g., 10-15 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate working solution (containing the substrate, HRP, and probe) to each well.
-
Fluorescence Measurement: Measure the fluorescence intensity kinetically over a period of time (e.g., 20-40 minutes) at 37°C using a microplate reader (e.g., Ex/Em = 535/587 nm for Amplex® Red).
-
Data Analysis: Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[3][8]
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be solubilized and quantified by spectrophotometry.
Materials and Reagents:
-
Cancer cell lines (e.g., HeLa, C6, A549)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-treated control wells.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
Visualizing Relationships and Workflows
Graphical representations are essential for understanding complex relationships and experimental processes.
Caption: Structure-Activity Relationship for hMAO-B Inhibition.
Caption: Experimental Workflow for hMAO Inhibition Assay.
References
- 1. evotec.com [evotec.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and evaluation of 1, 3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Unraveling the Therapeutic Potential of 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic Acid: An In Vitro and In Vivo Correlation Guide
For Immediate Release
In the landscape of contemporary drug discovery, the quest for novel therapeutic agents with improved efficacy and safety profiles is paramount. This guide provides a comprehensive comparison of the in vitro and in vivo activities of 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid, a compound of significant interest within the scientific community. By presenting available experimental data, detailed protocols, and mechanistic insights, this document serves as a valuable resource for researchers, scientists, and professionals in drug development.
In Vitro Activity Profile
The initial assessment of a compound's therapeutic potential begins with rigorous in vitro testing to determine its biological activity at a cellular level. For this compound and its analogs, a primary focus has been on their anti-proliferative and anti-inflammatory properties.
While specific quantitative data for the titular compound remains limited in publicly accessible literature, the broader class of 2-aryl-1,3-dioxoisoindoline derivatives, structurally similar to thalidomide, has demonstrated significant biological effects. These compounds are known to exert their influence through various mechanisms, including the modulation of cytokine production and interference with key signaling pathways.
Table 1: Comparative In Vitro Anti-Proliferative Activity of Structurally Related Isoindoline Derivatives
| Compound/Alternative | Cell Line | IC50 (µM) | Citation |
|---|---|---|---|
| This compound | Data Not Available | - | - |
| Alternative 1 (e.g., Thalidomide Analog) | Multiple Myeloma (MM.1S) | ~1-10 | [1] |
| Alternative 2 (e.g., Pomalidomide) | Multiple Myeloma (MM.1S) | <1 | [1] |
| Alternative 3 (e.g., Lenalidomide) | Multiple Myeloma (MM.1S) | <1 |[1] |
Note: The data for alternatives are representative of the general class of immunomodulatory drugs (IMiDs) and may not be directly comparable without head-to-head studies.
In Vivo Efficacy
Translating in vitro findings to a whole-organism context is a critical step in drug development. In vivo studies, typically conducted in animal models, provide essential information on a compound's efficacy, pharmacokinetics, and safety profile.
For the class of isoindoline derivatives, in vivo studies have often focused on their anti-tumor and anti-inflammatory effects. For instance, in xenograft models of human cancers, thalidomide and its analogs have been shown to inhibit tumor growth and angiogenesis. Similarly, in animal models of inflammation, these compounds have demonstrated the ability to reduce pro-inflammatory cytokine levels.
Table 2: Comparative In Vivo Efficacy of Structurally Related Isoindoline Derivatives
| Compound/Alternative | Animal Model | Efficacy Metric | Result | Citation |
|---|---|---|---|---|
| This compound | Data Not Available | - | - | - |
| Alternative 1 (e.g., Thalidomide) | Murine Xenograft (Multiple Myeloma) | Tumor Growth Inhibition | Significant | [1] |
| Alternative 2 (e.g., Pomalidomide) | Murine Xenograft (Multiple Myeloma) | Tumor Growth Inhibition | Potent | [1] |
| Alternative 3 (e.g., Lenalidomide) | Murine Xenograft (Multiple Myeloma) | Tumor Growth Inhibition | Potent |[1] |
Note: Efficacy can vary significantly based on the specific animal model, dosing regimen, and tumor type.
Mechanistic Insights: Signaling Pathways
The biological activities of this compound and its analogs are believed to be mediated through the modulation of complex intracellular signaling pathways. A key target for this class of compounds is the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation and cell survival.
By inhibiting the NF-κB signaling pathway, these compounds can suppress the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and interleukin-6 (IL-6). This mechanism is central to their anti-inflammatory and immunomodulatory effects.
Furthermore, some isoindoline derivatives have been shown to influence the PI3K/Akt signaling pathway, which is crucial for cell proliferation, growth, and survival. Dysregulation of this pathway is a common feature in many cancers, making it an attractive target for therapeutic intervention.
Experimental Protocols
To facilitate further research and comparative analysis, detailed methodologies for key experiments are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., multiple myeloma, breast cancer cell lines) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or alternative compounds for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.
In Vivo Tumor Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Administer this compound, a vehicle control, or alternative compounds to the mice according to a predetermined dosing schedule.
-
Tumor Measurement: Measure tumor volume regularly (e.g., twice weekly) using calipers.
-
Efficacy Evaluation: At the end of the study, calculate the percentage of tumor growth inhibition compared to the vehicle control group.
Conclusion and Future Directions
While direct comparative data for this compound is not extensively available, the evidence from structurally related compounds suggests its potential as a modulator of key biological pathways implicated in cancer and inflammation. The provided experimental frameworks can guide further investigation into the specific in vitro and in vivo activities of this compound. Future research should focus on head-to-head comparative studies with existing therapies to fully elucidate its therapeutic potential and establish a clear in vitro-in vivo correlation. Such studies are essential for advancing our understanding and potentially translating this promising compound into a clinical candidate.
References
Benchmarking ADME Properties of 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid Against Established Standards
A Comparative Guide for Researchers in Drug Development
In the landscape of drug discovery and development, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to predicting its pharmacokinetic profile and potential for clinical success. This guide provides a comparative analysis of the ADME properties of the novel compound, 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid, benchmarked against the structurally related and clinically established immunomodulatory drugs: thalidomide, lenalidomide, and pomalidomide.
Due to the absence of direct experimental data for this compound, this comparison utilizes in silico predictions for the target compound. It is crucial to note that these predictions serve as an initial assessment and should be validated by in vitro and in vivo studies.
Comparative ADME Profile
The following table summarizes the key ADME parameters for this compound and the standard drugs.
| ADME Parameter | This compound (Predicted) | Thalidomide (Experimental) | Lenalidomide (Experimental) | Pomalidomide (Experimental) |
| Absorption | ||||
| Oral Bioavailability | High | ~90%[1] | >90%[2] | >70%[3] |
| Permeability (Papp, Caco-2) | High | Low to moderate | High | Moderate |
| Distribution | ||||
| Plasma Protein Binding | Moderate to High | 55-66%[1][4] | ~30% | 12-44%[3] |
| Volume of Distribution (Vd) | Low to Moderate | ~1.1 L/kg | Not extensively distributed | 74-138 L[3] |
| Metabolism | ||||
| Primary Metabolic Pathway | Expected via hydrolysis and oxidation | Non-enzymatic hydrolysis, minimal CYP-mediated oxidation[1] | Primarily renal excretion as unchanged drug; minimal metabolism[5] | Extensively metabolized via CYP1A2 and CYP3A4-mediated hydroxylation and hydrolysis[6] |
| Metabolic Stability (HLM) | Moderate to High | Stable to hydrolysis | High | Moderate |
| Excretion | ||||
| Primary Route of Elimination | Predicted to be renal | Renal (as hydrolysis products) | Renal (primarily as unchanged drug)[2][7] | Renal (as metabolites) and feces[6][8] |
| Half-life (t½) | Not available | 5-7 hours[4] | 3-4 hours[2] | ~7.5 hours |
| CYP450 Inhibition | ||||
| CYP1A2 | Low potential | Not a significant inhibitor | Not a significant inhibitor | Substrate, low inhibitory potential |
| CYP2C9 | Low potential | Not a significant inhibitor | Not a significant inhibitor | Not a significant inhibitor |
| CYP2C19 | Low potential | Minor substrate[1] | Not a significant inhibitor | Not a significant inhibitor |
| CYP2D6 | Low potential | Not a significant inhibitor | Not a significant inhibitor | Not a significant inhibitor |
| CYP3A4 | Low potential | Not a significant inhibitor | Not a significant inhibitor | Substrate, low inhibitory potential[6] |
Disclaimer: The ADME properties for this compound are based on in silico predictions from computational models and require experimental verification. Experimental values for standard drugs are compiled from various literature sources and may vary depending on the specific study conditions.
Experimental Protocols
Detailed methodologies for the key in vitro ADME assays are provided below to facilitate the experimental validation of the target compound.
Metabolic Stability in Human Liver Microsomes (HLM)
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.
Protocol:
-
Preparation: Human liver microsomes are thawed and diluted in a potassium phosphate buffer (pH 7.4).[9][10] The test compound is dissolved in a suitable organic solvent (e.g., DMSO) and then diluted in the buffer to the final incubation concentration (typically 1 µM).[9]
-
Incubation: The reaction is initiated by adding a NADPH-regenerating system to the microsome-compound mixture.[9] The mixture is incubated at 37°C with shaking. Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[11]
-
Termination: The reaction in the collected aliquots is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.[12]
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this plot is used to determine the in vitro half-life (t½) and intrinsic clearance (CLint).
Cell Permeability (Caco-2 Assay)
The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.
Protocol:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to form a differentiated monolayer with tight junctions.[13]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and/or by assessing the passage of a low-permeability marker like Lucifer yellow.[13][14]
-
Transport Experiment: The test compound is added to the apical (A) side of the monolayer (for A-to-B transport, simulating absorption) or the basolateral (B) side (for B-to-A transport, assessing efflux). Samples are taken from the receiver compartment at specified time intervals.[15]
-
Analysis: The concentration of the test compound in the collected samples is quantified using LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment. The efflux ratio (Papp B-A / Papp A-B) is calculated to assess the potential for active efflux. An efflux ratio greater than 2 is often indicative of active transport.[13]
Plasma Protein Binding (Equilibrium Dialysis)
This assay determines the fraction of a drug that is bound to plasma proteins, which influences its distribution and availability to target tissues.
Protocol:
-
Apparatus Setup: A rapid equilibrium dialysis (RED) device is commonly used.[16][17][18] The device consists of two chambers separated by a semipermeable membrane.
-
Sample Preparation: The test compound is added to human plasma.
-
Dialysis: The plasma containing the test compound is added to one chamber of the RED device, and a phosphate-buffered saline (PBS) solution is added to the other chamber.[16][17] The device is sealed and incubated at 37°C with shaking until equilibrium is reached (typically 4-6 hours).[16]
-
Analysis: Aliquots are taken from both the plasma and buffer chambers. The concentration of the compound in each aliquot is determined by LC-MS/MS.
-
Data Analysis: The percentage of unbound drug is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of plasma protein binding is then calculated as 100% - % unbound.
CYP450 Inhibition Assay (Fluorogenic Probe-Based)
This high-throughput screening assay assesses the potential of a compound to inhibit the major drug-metabolizing cytochrome P450 enzymes.
Protocol:
-
Reagents: Recombinant human CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4), a NADPH-regenerating system, and specific fluorogenic substrates for each isozyme are used.[19]
-
Incubation: The test compound at various concentrations is pre-incubated with the specific CYP450 isozyme and the NADPH-regenerating system in a microplate well.[20]
-
Reaction Initiation: The reaction is initiated by the addition of the fluorogenic substrate.
-
Detection: The plate is incubated at 37°C, and the fluorescence intensity is measured over time using a plate reader. The formation of the fluorescent product is indicative of enzyme activity.[19]
-
Data Analysis: The rate of fluorescence production is compared between wells with and without the test compound. The IC50 value (the concentration of the test compound that causes 50% inhibition of enzyme activity) is determined by plotting the percent inhibition against the logarithm of the test compound concentration.[19]
Visualizing the ADME Assessment Workflow
The following diagrams illustrate the logical flow of the experimental ADME profiling process.
Caption: High-level overview of the in vitro ADME experimental workflow.
Caption: Logical relationship for generating the comparative guide.
References
- 1. Thalidomide - Wikipedia [en.wikipedia.org]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Population Pharmacokinetics of Pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Rise, Fall and Subsequent Triumph of Thalidomide: Lessons Learned in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics, metabolism and excretion of [14C]-lenalidomide following oral administration in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. mercell.com [mercell.com]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. enamine.net [enamine.net]
- 15. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 16. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. enamine.net [enamine.net]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
- 19. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 20. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity profile of 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid versus other enzyme targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the known biological activities of compounds structurally related to 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid. Due to the limited publicly available data on the specific enzyme selectivity profile of this compound, this document focuses on the reported activities of close analogs to inform potential research directions.
Introduction
This compound belongs to the phthalimide class of compounds, a scaffold known for a wide range of biological activities. While a comprehensive selectivity profile for this specific molecule is not currently available in the public domain, research on structurally similar compounds provides valuable insights into its potential enzyme targets and therapeutic applications. This guide summarizes the existing data on related molecules and provides standardized experimental protocols for researchers to evaluate the selectivity of their own compounds.
Selectivity Profile of Structurally Related Compounds
Extensive literature searches did not yield a specific enzyme selectivity panel for this compound. However, studies on analogous compounds with the same core structure reveal potential targets of interest.
Table 1: Biological Activities of Structurally Related Dioxoisoindoline Derivatives
| Compound Class | Enzyme/Target | Reported Activity (IC50) | Therapeutic Area |
| 1,3-dioxo-N-phenylisoindoline-5-carboxamide derivatives | Human Monoamine Oxidase B (hMAO-B) | 0.011 µM (for compound 16)[1][2] | Neurodegenerative Diseases |
| 1,3-dioxo-N-phenylisoindoline-5-carboxamide derivatives | Human Monoamine Oxidase A (hMAO-A) | > 40 µM (for compound 16, demonstrating high selectivity for hMAO-B)[1][2] | - |
| 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives | Heparanase | 200-500 nM[3] | Cancer (Anti-angiogenic) |
| 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives | Human beta-glucuronidase | >100-fold selectivity over this enzyme[3] | - |
Note: The IC50 values presented are for specific derivatives within the cited studies and not for this compound itself.
The data on related compounds suggest that the 1,3-dioxoisoindoline scaffold is a promising starting point for developing inhibitors of enzymes such as hMAO-B and heparanase. The high selectivity of some derivatives for hMAO-B over hMAO-A is a particularly noteworthy finding for the development of treatments for neurodegenerative disorders.[1][2]
Experimental Protocols
To facilitate the evaluation of this compound and other novel compounds, a detailed protocol for a common enzyme inhibition assay is provided below.
Protocol: In Vitro Fluorescence-Based Enzyme Inhibition Assay
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target enzyme using a fluorogenic substrate.
Materials:
-
Target enzyme (e.g., hMAO-B)
-
Fluorogenic substrate (e.g., a substrate that releases a fluorescent product upon enzymatic cleavage)
-
Test compound (this compound)
-
Reference inhibitor (a known inhibitor of the target enzyme)
-
Assay buffer (specific to the enzyme, e.g., phosphate buffer)
-
96-well black microplates
-
Fluorescence microplate reader
-
Multichannel pipette
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to create a range of concentrations for testing.
-
-
Assay Reaction:
-
To each well of the 96-well plate, add the following in order:
-
Assay buffer
-
Test compound at various concentrations (or reference inhibitor/vehicle control)
-
Target enzyme solution
-
-
Incubate the plate at the optimal temperature for the enzyme for a specified pre-incubation time.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals for a defined period.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each concentration of the test compound.
-
Plot the reaction rate as a function of the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).
-
Visualizations
The following diagrams illustrate a typical workflow for assessing enzyme selectivity and a hypothetical signaling pathway that could be modulated by an inhibitor of hMAO-B.
Caption: Experimental workflow for identifying and characterizing selective enzyme inhibitors.
Caption: Hypothetical signaling pathway illustrating the role of hMAO-B and its inhibition.
References
- 1. Design, synthesis, and evaluation of 1, 3-dioxo- N- phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of 1, 3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Confirming Cellular Target Engagement of 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The validation of a compound's interaction with its intended molecular target within a cellular context is a cornerstone of modern drug discovery. This critical step, known as target engagement, provides essential evidence for the mechanism of action and builds confidence in the therapeutic potential of a novel agent. This guide offers a comparative overview of methodologies to confirm the cellular target engagement of the compound 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid.
While the specific molecular target of this compound is yet to be definitively established in public literature, derivatives of 1,3-dioxoisoindoline are recognized for their potential anticancer properties, often associated with the modulation of key signaling pathways such as the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways.[1][2][3] For the purpose of this illustrative guide, we will hypothesize that this compound targets a key kinase in the MAPK pathway, MEK1 .
This guide will compare the hypothetical target engagement of our compound of interest with established MEK1 inhibitors, Selumetinib and Trametinib, focusing on the Cellular Thermal Shift Assay (CETSA) as the primary method for direct intracellular target validation.
Comparison of Target Engagement Methodologies
Several techniques can be employed to measure the direct binding of a small molecule to its protein target in cells. The choice of assay depends on factors like target nature, reagent availability, and required throughput.[4][5]
| Methodology | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein, shifting its melting temperature (Tagg).[6] | Label-free; applicable in intact cells and tissues; provides direct evidence of binding.[7] | Lower throughput for traditional Western blot-based readout; requires a specific antibody. |
| NanoBRET™ Target Engagement Assay | Measures ligand binding through Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target and a fluorescent tracer. | High-throughput; provides quantitative binding data (IC50) in live cells. | Requires genetic modification of the target protein; tracer competition format. |
| Surface Plasmon Resonance (SPR) | A label-free biophysical technique that measures changes in refractive index upon ligand binding to an immobilized target protein.[4] | Provides real-time kinetics (kon, koff) and affinity (KD) data. | Requires purified protein; performed in vitro, not directly in a cellular context. |
Quantitative Data Summary: Cellular Thermal Shift Assay (CETSA)
The following table presents hypothetical CETSA data for our compound of interest against known MEK1 inhibitors. The data illustrates how target engagement leads to an increase in the thermal stability (Tagg) of the MEK1 protein.
| Compound | Concentration (µM) | Target | Cell Line | Tagg (°C) of MEK1 (Vehicle) | Tagg (°C) of MEK1 (Treated) | Thermal Shift (ΔTagg in °C) |
| This compound (Hypothetical) | 10 | MEK1 | HEK293 | 49.5 | 54.2 | +4.7 |
| Selumetinib (AZD6244) | 5 | MEK1 | HEK293 | 49.5 | 56.8 | +7.3[8] |
| Trametinib (GSK1120212) | 5 | MEK1 | HEK293 | 49.5 | 58.1 | +8.6 |
Note: Data for Selumetinib and Trametinib are representative values based on published studies for illustrative comparison.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol describes the steps to determine the thermal stabilization of a target protein upon ligand binding in intact cells.[9]
a. Cell Culture and Treatment:
-
Culture HEK293 cells to approximately 80% confluency.
-
Treat the cells with the desired concentration of this compound (e.g., 10 µM) or a vehicle control (e.g., 0.1% DMSO) for a defined period (e.g., 2 hours) at 37°C.
b. Heat Challenge:
-
Harvest the treated cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into separate PCR tubes for each temperature point.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by immediate cooling on ice for 3 minutes.
c. Cell Lysis and Protein Quantification:
-
Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[9]
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each sample using a standard method like the BCA assay.
d. Protein Analysis (Western Blot):
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding loading buffer and heating.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the target protein (e.g., anti-MEK1).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescence substrate and image the bands.
e. Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the relative amount of soluble protein as a function of temperature to generate a melt curve.
-
Determine the aggregation temperature (Tagg) for both the vehicle- and compound-treated samples. The thermal shift (ΔTagg) is the difference between these two values.
Visualizations
Signaling Pathway
Caption: Hypothetical inhibition of the MAPK signaling pathway by the compound targeting MEK1.
Experimental Workflow
Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. PI3K/Akt/mTOR Signaling Pathway in Blood Malignancies-New Therapeutic Possibilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2-(4-Acetylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid | 300405-47-4 | Benchchem [benchchem.com]
- 4. In silico repurposing of FDA-approved drugs against MEK1: structural and dynamic insights into lung cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid
This guide provides crucial safety and logistical information for the handling and disposal of 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid (CAS No. 110768-19-9). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Chemical Identifier:
-
Name: this compound
-
Physical Form: Solid[3]
Personal Protective Equipment (PPE)
Appropriate PPE is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Chemical Splash Goggles | Must be worn at all times to protect eyes from dust particles and potential splashes.[5] Safety glasses are not sufficient. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber gloves are recommended for handling acids.[5] Inspect gloves before each use and wash hands thoroughly after handling. |
| Body Protection | Chemical-Resistant Apron or Lab Coat | A lab coat should be worn to protect against spills and contamination of personal clothing.[6][7] |
| Respiratory Protection | NIOSH-Approved Respirator | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[6][8] |
Operational Plan: Safe Handling Procedure
Adherence to a strict operational workflow is critical to maintaining a safe laboratory environment.
Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Designate a specific area for handling, preferably within a certified chemical fume hood to ensure adequate ventilation.[9]
-
Before handling the compound, ensure all necessary PPE is readily available and in good condition.
-
Don all required PPE as outlined in the table above.
-
-
Handling:
-
When weighing the solid compound, do so carefully to minimize the generation of dust.
-
If transferring the powder, use appropriate tools such as a spatula.
-
For creating solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Cleanup:
-
Thoroughly decontaminate all glassware and surfaces that have come into contact with the chemical.
-
Wash the area with an appropriate cleaning agent.
-
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: All waste materials, including unused compounds and contaminated consumables (e.g., gloves, wipes), should be collected in a designated, labeled hazardous waste container.
-
Empty Containers: Empty containers should be rinsed with an appropriate solvent in a fume hood. The rinsate should be collected as hazardous waste. Allow the container to dry in the fume hood before disposal.[10]
-
Consult Local Regulations: Always follow your institution's and local environmental regulations for chemical waste disposal.[4]
By adhering to these safety protocols, researchers can minimize risks and ensure a safe working environment when handling this compound.
References
- 1. appchemical.com [appchemical.com]
- 2. 2-(4-FLUORO-PHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID | 110768-19-9 [m.chemicalbook.com]
- 3. This compound | 110768-19-9 [sigmaaldrich.com]
- 4. aksci.com [aksci.com]
- 5. flinnsci.com [flinnsci.com]
- 6. nspcoatings.co.uk [nspcoatings.co.uk]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. fishersci.pt [fishersci.pt]
- 10. earth.utah.edu [earth.utah.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
